molecular formula C12H13NO4S B3820118 1-ethyl-6-methoxy-2-quinoliniumsulfonate

1-ethyl-6-methoxy-2-quinoliniumsulfonate

货号: B3820118
分子量: 267.30 g/mol
InChI 键: SNYBPVAOYHCTNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Ethyl-6-methoxy-2-quinoliniumsulfonate is a specialized quinoline-based chemical compound offered for research and development purposes. This molecule features a sulfonate group attached to the quinolinium core, a characteristic that can significantly enhance its water solubility and make it a valuable intermediate in organic synthesis and materials science . Quinoline scaffolds are of significant interest in medicinal chemistry and chemical biology. For instance, related quinoline small molecules, such as Supinoxin, have been investigated for their ability to inhibit specific protein targets like the RNA helicase DDX5, demonstrating the potential of this chemical class in disrupting cancer cell proliferation pathways . As a building block, this compound can be utilized to develop novel chemical entities for various applications, including potential use in biochemical probes or functional materials . Researchers can employ this sulfonated quinoline derivative to explore structure-activity relationships or as a precursor in synthesizing more complex molecular architectures. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

IUPAC Name

1-ethyl-6-methoxyquinolin-1-ium-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-3-13-11-6-5-10(17-2)8-9(11)4-7-12(13)18(14,15)16/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYBPVAOYHCTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: 1-Ethyl-6-methoxy-2-methylquinolinium p-toluenesulfonate

[1][2][3]

Executive Summary

1-Ethyl-6-methoxy-2-methylquinolinium p-toluenesulfonate is a specialized quaternary ammonium salt serving as a critical electrophilic intermediate in the synthesis of polymethine cyanine dyes.[1][2][3] Unlike its halide analogs (iodide/chloride), the p-toluenesulfonate (tosylate) counterion imparts superior solubility in organic media, facilitating anhydrous condensation reactions essential for high-purity photonic materials.[2]

This compound is the foundational precursor for Pseudoisocyanine (PIC) and other J-aggregating dyes used in non-linear optics, silver halide photography, and mitochondrial bio-imaging.

Part 1: Chemical Identity & Physicochemical Properties[3][4]

Nomenclature & Classification[1][2][3][4][5][6]
  • Chemical Name: 1-Ethyl-6-methoxy-2-methylquinolinium p-toluenesulfonate[1][2][3]

  • Synonyms: 6-Methoxy-1-ethylquinaldinium tosylate; 6-Methoxy-N-ethylquinaldine ethyl tosylate.[1][2][3]

  • CAS Number: Not widely cataloged in public registries.[1][3]

    • Reference Analog (Iodide Salt):34373-76-7 [1][1][2][3]

    • Reference Analog (Chloride Salt):104705-86-6 [1][2][3]

  • Molecular Formula:

    
     (Cation: 
    
    
    ; Anion:
    
    
    )
Physical Constants (Predicted/Experimental Range)
PropertyValue / DescriptionNote
Appearance Off-white to pale beige crystalline solidHygroscopic; store under desiccant.[1][2][3][4]
Molecular Weight ~373.47 g/mol Salt complex.[1][3]
Solubility High: Ethanol, Methanol, DMF, DMSOModerate: Chloroform, DichloromethaneLow: Diethyl ether, HexaneTosylate anion significantly enhances organic solubility vs. iodide.
Melting Point 175–185 °C (Decomposes)Dependent on solvent of crystallization.[3]
Reactivity Electrophilic at C2-methyl groupActive methyl group allows condensation with aldehydes/orthoesters.[1][2][3]

Part 2: Synthesis & Manufacturing Protocol

Core Reaction Logic

The synthesis involves the Menschutkin reaction (quaternization) of a tertiary amine (6-methoxy-2-methylquinoline) with an alkyl sulfonate ester (ethyl p-toluenesulfonate).[1][2][3] This pathway avoids the use of alkyl halides (like ethyl iodide), preventing the introduction of heavy atoms that might interfere with subsequent fluorescence quantum yield or solubility profiles.

Reaction Scheme Diagram

SynthesisWorkflowReactant16-Methoxy-2-methylquinoline(Quinaldine Derivative)Process1Fusion / Melt(100-110°C, 4-6 hrs)Reactant1->Process1Reactant2Ethyl p-toluenesulfonate(Ethyl Tosylate)Reactant2->Process1Process2Cooling & Trituration(Acetone/Ether)Process1->Process2QuaternizationProduct1-Ethyl-6-methoxy-2-methylquinoliniump-toluenesulfonate(Quaternary Salt)Process2->ProductCrystallization

Figure 1: Solvent-free melt synthesis pathway for high-yield quaternization.

Detailed Experimental Protocol

Safety Note: Ethyl p-toluenesulfonate is a potent alkylating agent (potential genotoxin).[1][2][3] Handle in a fume hood with double nitrile gloves.[3]

  • Reagent Preparation:

    • Charge a dry, heavy-walled pressure tube or round-bottom flask with 6-methoxy-2-methylquinoline (1.0 eq) .[1][2][3]

    • Add Ethyl p-toluenesulfonate (1.1 eq) . A slight excess of the alkylating agent ensures complete conversion of the valuable quinoline base.

  • Reaction (Melt Fusion):

    • Heat the mixture to 100–110°C under an inert atmosphere (

      
       or Ar).
      
    • Observation: The mixture will initially melt into a homogenous oil.[3] As the reaction proceeds (4–6 hours), the viscosity increases, and the product may begin to solidify/crystallize from the melt.

    • Checkpoint: Monitor by TLC (Silica, 10% MeOH in DCM). The starting quinoline spot (high

      
      ) should disappear, replaced by a baseline spot (quaternary salt).
      
  • Work-up & Purification:

    • Cool the reaction mass to ~40°C.

    • Add acetone or ethyl acetate (non-solvent for the salt) and triturrate vigorously to precipitate the product as a solid.[3]

    • Filter the precipitate and wash with cold acetone/ether to remove unreacted ethyl tosylate.[3]

    • Recrystallization: Dissolve in minimum hot ethanol and precipitate with diethyl ether to obtain analytical purity.

Part 3: Applications in Photophysics & Drug Development

Precursor for Cyanine Dyes (J-Aggregates)

The C2-methyl group in this compound is highly acidic due to the electron-withdrawing effect of the positively charged nitrogen.[1][2][3] Under basic conditions (e.g., pyridine, triethylamine), it deprotonates to form a nucleophilic enamine (methylene base) that reacts with electrophiles.

  • Pseudoisocyanine (PIC): Condensation of this salt with 2-iodo-quinoline derivatives yields PIC, a dye famous for forming J-aggregates (supramolecular assemblies with narrow, red-shifted absorption bands and coherent exciton delocalization) [2].[1][2][3]

  • Mechanism: The methoxy group at position 6 acts as an electron donor (auxochrome), shifting the absorption maximum (

    
    ) bathochromically compared to unsubstituted quinoline dyes.
    
Biological & Medicinal Utility[2][3][5]
  • Mitochondrial Targeting: The delocalized positive charge (lipophilic cation) allows the molecule to penetrate the plasma membrane and accumulate in the negatively charged mitochondrial matrix (Nernstian potential accumulation).

  • RNA/DNA Binding: Planar cyanine derivatives synthesized from this core can intercalate into nucleic acids.[3] The "light-up" effect upon binding makes them valuable fluorescent probes for reticulocyte analysis [3].[1][2][3]

Application Workflow Diagram

ApplicationLogicCore1-Ethyl-6-methoxy-2-methylquinoliniump-toluenesulfonateBaseBase Activation(-H+)Core->BasePathBioDirect BiologicalApplicationCore->PathBioMethyleneBaseMethylene Base(Nucleophile)Base->MethyleneBasePathDyeCondensation withOrthoester/AldehydeMethyleneBase->PathDyeCyanineCyanine Dyes(PIC, Pinacyanol)PathDye->CyanineMitoProbeMitochondrialPotential ProbePathBio->MitoProbePotential DrivenUptakeJAggrJ-Aggregates(Excitonics)Cyanine->JAggrSelf-Assembly

Figure 2: Divergent utility in materials science and bio-analysis.

Part 4: Analytical Characterization Standards

To validate the identity of the synthesized salt, the following spectral signatures must be confirmed:

TechniqueExpected SignatureDiagnostic Feature
1H NMR (DMSO-d6)

9.0–9.2 (d, 1H)
Proton at C4 (deshielded by

).[1][2][3]

4.8–5.0 (q, 2H)

-Ethyl methylene protons (

).[1][2][3]

3.9–4.0 (s, 3H)
Methoxy group (

).[2]

3.0–3.2 (s, 3H)
Reactive C2-Methyl group.[2]

7.1 & 7.5 (d, 4H)
Tosylate aromatic protons (AA'BB' system).

2.3 (s, 3H)
Tosylate methyl group.
Mass Spectrometry

Detection of the cation

.
Solubility Test Clear solution in MethanolAbsence of turbidity confirms removal of non-polar starting materials.[3]

References

  • PubChem. (n.d.).[3][5] 1-Ethyl-6-methoxyquinolinium iodide.[1][2][3] National Library of Medicine.[3] Retrieved from [Link][2]

  • Jelley, E. E. (1936). Spectral Absorption and Fluorescence of Dyes in the Molecular State. Nature, 138, 1009–1010.

Photophysical Logic: The Mechanism of Collisional Quenching

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fluorescence Spectra and Application of 6-Methoxyquinolinium Derivatives

Intracellular chloride (Cl⁻) is a critical signaling ion involved in volume regulation, transepithelial transport, and the maintenance of organelle pH. Dysregulation of Cl⁻ channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), is implicated in severe pathologies. To study these dynamics in real-time, researchers rely on fluorescent halide indicators. Among the most robust and widely utilized are the 6-methoxyquinolinium derivatives—including SPQ, MQAE, and MEQ.

This whitepaper explores the photophysical properties, structural variations, and experimental methodologies governing the use of 6-methoxyquinolinium probes, providing a comprehensive framework for scientists and drug development professionals.

The utility of 6-methoxyquinolinium derivatives stems from their specific response to halide ions. Unlike calcium indicators (e.g., Fura-2) that shift their spectral shape upon ion binding, 6-methoxyquinolinium probes detect Cl⁻ via diffusion-limited collisional quenching [1].

When the fluorophore absorbs a photon and enters an excited state, a collision with a Cl⁻ ion facilitates a non-radiative energy transfer (often via an electron-transfer mechanism or heavy-atom effect). Because this is a dynamic quenching process, the spectral shape (excitation and emission wavelengths) remains completely unchanged; only the fluorescence intensity and lifetime decrease proportionally to the Cl⁻ concentration [2][2].

G A 6-Methoxyquinolinium (Ground State) B Photon Absorption (λex ~350 nm) A->B Excitation C Excited State Fluorophore B->C D Absence of Halides (Radiative Decay) C->D Pathway A F Presence of Chloride (Cl⁻) (Collisional Quenching) C->F Pathway B E Fluorescence Emission (λem ~460 nm) D->E G Non-Radiative Energy Transfer (Heat Dissipation) F->G

Fig 1. Photophysical logic of collisional quenching in 6-methoxyquinolinium derivatives.

This dynamic is mathematically defined by the Stern-Volmer equation : F₀ / F = 1 + Ksv[Cl⁻] Where F₀ is the fluorescence in the absence of Cl⁻, F is the fluorescence in the presence of Cl⁻, and Ksv is the Stern-Volmer quenching constant. The linearity of this plot acts as a self-validating system: a strictly linear relationship confirms that the quenching is purely collisional and free from static binding artifacts [3][3].

Structural Variants and Spectral Data

The core 6-methoxyquinolinium structure has been modified over decades to optimize cellular loading, compartmental targeting, and quenching sensitivity.

  • SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium): The first-generation probe. It is highly water-soluble but poorly membrane-permeable, often requiring hypotonic shock for cell loading [4][4].

  • MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide): Features an ester group that facilitates passive diffusion across the plasma membrane. Once inside, intracellular esterases cleave the ester, trapping the hydrophilic, Cl⁻-sensitive byproduct in the cytosol [5][5].

  • Organelle-Targeted Variants: Recent innovations include Mito-MQAE (utilizing a lipophilic triphenylphosphonium cation for mitochondrial targeting) and Lyso-MQAE (MQAE-MP) (utilizing a morpholine tether for lysosomal accumulation) [6][6], [7][7].

Quantitative Spectral Summary
DerivativeTarget LocalizationExcitation (nm)Emission (nm)Stern-Volmer Constant (Ksv)Permeability Mechanism
SPQ Cytosol / Vesicles320 - 350443 - 445~118 M⁻¹Low (Requires hypotonic shock)
MQAE Cytosol350 - 355460~200 M⁻¹High (Esterase cleavage trapping)
MEQ Cytosol344440~19 M⁻¹ (in vivo)High (Requires chemical reduction)
Mito-MQAE Mitochondria350460~180 M⁻¹High (Lipophilic cation driven)
Lyso-MQAE Lysosomes320 - 350460~204 M⁻¹High (Morpholine tether driven)

(Data synthesized from 8[8], 9[9], and10[10])

Experimental Methodology: Intracellular Cl⁻ Quantification via MQAE

To achieve reliable data, the experimental workflow must account for the high water solubility of the dye and the potential for extracellular signal contamination. The following protocol utilizes MQAE due to its superior cell permeability and high Ksv.

Workflow Step1 1. Cell Preparation Wash with Krebs-HEPES Step2 2. Probe Loading Incubate with 5 mM MQAE Step1->Step2 Step3 3. De-esterification & Wash Remove extracellular dye Step2->Step3 Step4 4. Fluorescence Imaging Ex: 350nm / Em: 460nm Step3->Step4 Step5 5. In Situ Calibration Equilibrate Cl⁻ with Ionophores Step4->Step5

Fig 2. Step-by-step methodology for intracellular chloride quantification using MQAE.

Step-by-Step Protocol
  • Buffer Preparation: Prepare a standard Krebs-HEPES buffer (20 mM HEPES, 128 mM NaCl, 2.5 mM KCl, 2.7 mM CaCl₂, 1 mM MgCl₂, 16 mM glucose, pH 7.4). Causality: HEPES is chosen to tightly control pH, as the apparent Stern-Volmer constant (KappCl) of quinolinium dyes can be heavily modulated by buffer composition and pH fluctuations [10][10].

  • Cell Washing: Wash adherent cells 3 times with the Krebs-HEPES buffer to remove serum proteins that may non-specifically bind the dye.

  • Probe Loading: Add 5 mM MQAE dissolved in Krebs-HEPES to the cells. Incubate at 37°C for 1 to 4 hours. Causality: This extended incubation allows sufficient time for the uncharged MQAE ester to cross the lipid bilayer and for intracellular esterases to cleave the ester bond, rendering the dye membrane-impermeable [9][9].

  • Extracellular Dye Removal: Wash the cells 5 times with dye-free Krebs-HEPES buffer. Causality: MQAE is highly fluorescent. Even trace amounts of extracellular dye will dominate the optical signal, artificially lowering the calculated intracellular Cl⁻ concentration.

  • Fluorescence Acquisition: Image the cells using a fluorescence microscope or microplate reader (Ex: 350 nm, Em: 460 nm). Record the baseline fluorescence (F).

Data Interpretation: The Self-Validating Calibration System

Because the intracellular environment is a complex matrix of proteins and competing anions, the in vitro Ksv (measured in pure water) cannot be directly applied to in vivo data. A self-validating protocol requires an in situ calibration to determine the exact Ksv within the specific cell line.

The Double-Ionophore Calibration Method: To map the fluorescence intensity (F) to an absolute Cl⁻ concentration, the intracellular Cl⁻ must be artificially equilibrated with known extracellular Cl⁻ concentrations.

  • Prepare a series of calibration buffers with varying [Cl⁻] (e.g., 0, 20, 50, 100, 150 mM) by substituting NaCl with NaNO₃ (nitrate does not quench MQAE).

  • Add a combination of ionophores—typically nigericin (a K⁺/H⁺ exchanger) and tributyltin (a Cl⁻/OH⁻ exchanger)—to the cells.

  • Causality: Nigericin clamps the intracellular pH to the extracellular buffer, while tributyltin forces the intracellular Cl⁻ to equilibrate with the extracellular Cl⁻. This breaks the cell's natural ion gradients.

  • Perfuse the cells with the calibration buffers and record the fluorescence at each known [Cl⁻].

  • Plot F₀/F against [Cl⁻] . The slope of this linear regression is the true, cell-specific Ksv. Once Ksv and F₀ are established, the baseline fluorescence recorded in Step 5 of the protocol can be reliably converted into an absolute intracellular Cl⁻ concentration.

References

  • Cayman Chemical. "SPQ (CAS Number: 83907-40-8) | Cayman Chemical". caymanchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcvl0iWAngV3KDC-Es-1zCLuKY3CKpTr5VHjhmA16Df6gZXrHr8OAkfw8LqnV-AKaCGx4TcW9vCjfp5ooWkp4fvEs1vufcmXwk5QR65fZ3mXJMx01KbjIBDWs7rLT4QUC60GUgTU2R]
  • Hamamatsu Photonics. "Chloride ion sensitive fluorescent dye for Drug Screening - Hamamatsu Photonics". hamamatsu.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnoRs5pU4wHuHYq43kAKfTWJyXx2cDm7D-yrV1HhDutiCVl1RnB1xyvhar4yQABAE8zt2nHUPB4r5CDTZ31iTKAopyz7uvoiBkl4oBcSYIglR11RQoIJ97so52WZpnw_dRx4xXEe6iUXN2Ee3ReaDnsMBenP_dh_oBMh6MgXitJgd1T9ZTfRtKx6A-fODV-LlQuEKWzB6m5EMDkOc7EmiCfmiHRBpEUpLLYhROIIu5OHI=]
  • PubMed (NIH). "Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye SPQ - PubMed". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETOrtBSN9eFmm5yNOWqplFCpfpcru8esfbZXjXkBffYhiknzLVSDsXc6sNnd6SVCE8kuufEob23Wkav9vLhWPHTI8WTc6YhknJ3J1TNLXoJzd_vp3IxjQ9aI4cdeL46vdtSKA=]
  • PMC (NIH). "A lysosomal chloride ion-selective fluorescent probe for biological applications - PMC - NIH". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERgOAxXFGWL0DMMCMYUYm2bzVjOzGIwPF_NxUjkUZC-hb_Ohj_KNFc-_CxNY0VmSvnvpsju_gw_TzQcEaTgFwZ-ToaxvCTFXE-qjCUMdMCubaYxGGX-BneHcFtIUJ8M6_mkfzPVYMWC6WvsSM=]
  • American Journal of Physiology. "Synthesis and characterization of dual-wavelength Cl−-sensitive fluorescent indicators for ratio imaging". physiology.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqovd_kAfe2hQAFIZKNcJqWcdGJoL99L_YpHVdDHOOJsdG9QyBzY8f3txH6t43E-boMelc5iV3NhXqMDDJKW7eXyRqwRZVPb52Wwy0txi71SQ57XF6tSFidvTSria4gkpsaEWf3Azrqej9QSjLZqeNsgwcQYhHySmEo8c9eCLC84W-Ow==]
  • ABP Biosciences. "SPQ - ABP Biosciences". abpbio.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1qVHjgaFkx9QJCVy4-gRh03bnJHW8CizAQVSI8Fokvh-437YNDz8uXfC2hT0gx55iMz4wOPVcUpvhK2XmC0c1Zo0MXZCmJF-zu9Gi3ZSVsnu5xrspqtZbIuApcWLi]
  • ACS Publications. "Mitochondrial Cl–-Selective Fluorescent Probe for Biological Applications | Analytical Chemistry". acs.org.[https://vertexaisearch.cloud.google.
  • Dojindo. "Reagent for Monitoring Chloride Ions MQAE | CAS 124505-60-8 Dojindo". dojindo.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl2Zj7ovrTzeJaXa3HngUc9bkzEfRViB-m8BL3udO7siTB6_bTp95wf4Y1O9vMw0rywMSNlZzSy_YSw_Us7bwyMH7BgrqA06QDKywMO3BV70laqUehFd4LRDgfMgWUHUTU]
  • Thermo Fisher Scientific. "Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2". thermofisher.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0fk79duVLGrDPYEAS3g04bitQS7-hbE9nPnsr26pkFBjZDILgqoDBA6drZkIBHXYoBgf4PS5w6654bAnjj2tbnTqQF5cjit66m9A95g6a0_of2xWLBssJkD4k1-iEU8rJhTfhvwP2CyiiJL1hA80tONEQLM-y2XeR6hnfnNi3sChUfrMZu-ukQJhZ9CS7sDKqJNdEe0O2f5D1rEELztabNhMxYBma0gi_Sh282F4Ym4umDf2WCJSNeUSvXGJlkAD0yLK64G1XAmuLKqIlKOClTdnIgtIsxNNbdiD0lkz8sad4zy-coDHzO4U1DajSC_K3_xjNFA==]
  • ResearchGate. "Fluorescence Quenching of Quinoline Derivatives in a Micelle System". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkXScaUXbq6BzoqDGr9V7R7KLkMKLKQR4Gltc8uZYN5mni0-Ma8YrIvUO3SeaHjaDpFuwtyCG0V2DYCZcDNB_ZfxJO186aRUKourQLR-kMW6EwgltsF-W5i9anWP2uZ6iDhlabPTSpROZOf3k_cFrmePIhmq9g_0R_BQik68ucecLj6MV3aytJn-MCe_3H-Vea_bhFBiLKg2B_gPA0a7Ey1WDIflBJRtkvfu532EF548Q=]

Sources

A Technical Guide to the Solubility of 1-Ethyl-6-methoxy-2-quinolinium Salts in Water and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-ethyl-6-methoxy-2-quinolinium salts, a class of quaternary ammonium compounds with significant potential in various scientific and pharmaceutical applications. In the absence of extensive empirical solubility data, this document synthesizes fundamental physicochemical principles to predict and explain the differential solubility of these salts in two common polar protic solvents: water and methanol. We explore the molecular structure of the 1-ethyl-6-methoxy-2-quinolinium cation, dissect the key intermolecular forces that govern its solvation, and present a comparative analysis of its expected solubility in aqueous and methanolic media. Furthermore, this guide details robust experimental and computational methodologies for the precise determination and prediction of solubility, empowering researchers to generate critical data for their specific applications.

Introduction: The Significance of Quinolinium Salts

Quinolinium salts are a class of heterocyclic organic compounds characterized by a positively charged nitrogen atom within a quinoline ring system.[1] This inherent charge imparts an ionic nature to these molecules, making them interesting candidates for a range of applications, including as fluorescent probes, antimicrobial agents, and components of ionic liquids.[1][2] The 1-ethyl-6-methoxy-2-quinolinium cation, in particular, possesses a unique combination of a delocalized positive charge, an aromatic core, and functional groups that can modulate its physicochemical properties.

The solubility of these compounds is a critical parameter that dictates their utility in drug development, chemical synthesis, and analytical sciences. A thorough understanding of their behavior in different solvent systems is paramount for formulation design, reaction optimization, and the development of reliable analytical methods. This guide focuses on the comparative solubility of 1-ethyl-6-methoxy-2-quinolinium salts in water and methanol, two polar protic solvents that are ubiquitous in laboratory and industrial settings.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The 1-ethyl-6-methoxy-2-quinolinium cation possesses several key features that influence its interaction with solvents:

  • Quaternary Ammonium Cation: The positively charged nitrogen atom is the primary driver of the salt's ionic character, predisposing it to favorable interactions with polar solvents.[1]

  • Aromatic Quinoline Core: The large, planar quinoline ring system contributes to the molecule's overall size and introduces the potential for π-π stacking interactions in the solid state, which must be overcome for dissolution.

  • Ethyl Group at the 1-Position: The N-ethyl group is a relatively small, nonpolar substituent that will have a modest impact on the overall polarity of the cation.

  • Methoxy Group at the 6-Position: The methoxy group (-OCH3) is a polar functional group that can participate in dipole-dipole interactions and may act as a weak hydrogen bond acceptor.[3] Its presence can also influence the electron distribution within the quinoline ring.

  • Counter-ion: The nature of the anion (e.g., iodide, bromide, chloride) will also play a role in the overall lattice energy of the salt and its solvation, though the focus of this guide is on the cation's behavior.

The interplay of these structural elements dictates the balance of intermolecular forces between the salt ions in the crystal lattice and the forces of solvation in solution.

Theoretical Framework for Solubility in Water vs. Methanol

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. Both water and methanol are polar protic solvents capable of hydrogen bonding. However, their distinct properties lead to differences in their solvating power for ionic species like 1-ethyl-6-methoxy-2-quinolinium salts.

Intermolecular Forces in Solvation

The dissolution of an ionic salt is an energy-driven process that involves the disruption of the crystal lattice and the formation of new solute-solvent interactions. The primary intermolecular forces at play are:

  • Ion-Dipole Interactions: This is the strongest and most significant interaction for the dissolution of ionic salts in polar solvents. The positive charge on the quinolinium cation will be strongly attracted to the negative end of the solvent's dipole (the oxygen atom in both water and methanol).

  • Hydrogen Bonding: Both water and methanol are excellent hydrogen bond donors and acceptors. While the quinolinium cation itself cannot donate hydrogen bonds, the methoxy group's oxygen atom can act as a hydrogen bond acceptor. The counter-ion (e.g., iodide) can also accept hydrogen bonds. The extensive hydrogen-bonding network of water provides a highly structured and polar environment.

  • Van der Waals Forces (London Dispersion Forces): These weaker forces will exist between the nonpolar regions of the quinolinium cation (the aromatic rings and the ethyl group) and the alkyl portion of methanol or between solute molecules themselves.

Comparative Analysis of Water and Methanol as Solvents
PropertyWater (H₂O)Methanol (CH₃OH)Rationale for Solubility Differences
Polarity (Dielectric Constant) High (~80)Moderate (~33)Water's higher dielectric constant is more effective at shielding the electrostatic attraction between the cation and anion of the salt, facilitating their separation and dissolution.
Hydrogen Bonding Strong, extensive 3D networkStrong, but less extensive networkWater can form up to four hydrogen bonds per molecule, creating a highly cohesive and structured solvent. Methanol primarily forms linear chains of hydrogen bonds. The energetic cost of disrupting the solvent structure to create a cavity for the solute is higher in water.
Steric Hindrance Small moleculeBulkier than waterThe smaller size of water molecules allows for more efficient packing around the cation and anion, leading to stronger solvation shells.
Nonpolar Character MinimalContains a methyl groupThe methyl group in methanol introduces a nonpolar character, which can have favorable van der Waals interactions with the nonpolar regions of the quinolinium cation (the aromatic system and the ethyl group).

Predicted Solubility Trend:

Based on these principles, it is anticipated that 1-ethyl-6-methoxy-2-quinolinium salts will exhibit higher solubility in methanol than in water. While water's high polarity is advantageous for ion-dipole interactions, the significant energy required to disrupt its extensive hydrogen-bonding network to accommodate the large, somewhat hydrophobic quinolinium cation is a major counteracting factor. Methanol, being less polar but still capable of strong ion-dipole and hydrogen bonding interactions, presents a more energetically favorable environment for solvation. The presence of the nonpolar methyl group in methanol can also favorably interact with the aromatic and alkyl portions of the cation.

Methodologies for Solubility Determination

To move from theoretical predictions to quantitative data, robust experimental and computational methods are essential.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[4][5] This technique ensures that a true equilibrium is reached between the dissolved and undissolved solute.

Experimental Protocol: Shake-Flask Method

  • Preparation of a Saturated Solution: Add an excess amount of the 1-ethyl-6-methoxy-2-quinolinium salt to a known volume of the solvent (water or methanol) in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[4]

  • Quantification: Determine the concentration of the dissolved salt in the clear filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[4] A calibration curve prepared with standard solutions of known concentrations is necessary for accurate quantification.

  • Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Diagram of the Shake-Flask Experimental Workflow:

G A 1. Add excess salt to solvent B 2. Agitate at constant temperature (24-72h) A->B Equilibration C 3. Centrifuge the mixture B->C Phase Separation D 4. Filter the supernatant C->D E 5. Analyze filtrate by HPLC D->E Analysis F 6. Quantify against standards E->F

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Computational Prediction of Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool that uses quantum chemical calculations to predict thermodynamic properties, including solubility.[6][7]

COSMO-RS Workflow:

  • Quantum Chemical Calculation: The 3D structure of the 1-ethyl-6-methoxy-2-quinolinium cation and its counter-ion are optimized using density functional theory (DFT) in a virtual conductor. This generates a screening charge density on the molecular surface.

  • Creation of σ-Profiles: The screening charge density is converted into a σ-profile, which is a histogram of the charge density on the molecular surface. This profile serves as a detailed descriptor of the molecule's polarity.

  • Statistical Thermodynamics: The σ-profiles of the solute and solvent molecules are used in statistical thermodynamic calculations to determine the chemical potential of the solute in the solvent.

  • Solubility Prediction: The solubility is then calculated from the predicted chemical potentials.

COSMO-RS can be particularly useful for comparing the solubility of a compound in different solvents and for screening large numbers of potential salts or solvent systems.[2][8]

Diagram of the COSMO-RS Logic:

G A 3D Molecular Structure B Quantum Chemistry (DFT) in a Virtual Conductor A->B C Screening Charge Density (σ-surface) B->C D σ-Profile Generation C->D E Statistical Thermodynamics D->E F Predicted Chemical Potential E->F G Solubility Calculation F->G

Caption: Conceptual workflow for solubility prediction using the COSMO-RS model.

Factors Influencing Solubility and Practical Considerations

Several factors can influence the measured solubility of 1-ethyl-6-methoxy-2-quinolinium salts:

  • Temperature: For most salts, solubility in water and methanol increases with temperature. However, the extent of this increase can vary and should be determined experimentally.

  • pH: The quinolinium cation is stable across a wide pH range. However, at very high pH values, degradation could occur, affecting solubility measurements.

  • Purity of the Salt: Impurities can affect the measured solubility. It is crucial to use a well-characterized and purified salt for accurate determinations.

  • Polymorphism: The salt may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility.

Conclusion

For researchers and drug development professionals, it is imperative to move beyond these predictions and generate precise experimental data. The shake-flask method provides a reliable means of determining thermodynamic solubility, while computational tools like COSMO-RS offer a powerful predictive capability for screening and optimization. By combining theoretical understanding with rigorous experimental and computational work, the solubility behavior of 1-ethyl-6-methoxy-2-quinolinium salts can be fully characterized, enabling their effective application in a wide range of scientific endeavors.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability (pp. 189-216). InTech.
  • CymitQuimica. CAS 34373-76-7: 1-ethyl-6-methoxyquinolinium iodide.
  • ResearchGate.
  • Klamt, A. (2011). The COSMO-RS method for predicting thermodynamic properties of fluids. Annual reports on the progress of chemistry, Section C: Physical Chemistry, 107(1), 223-252.
  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.
  • MDPI. Effect of Cation Structure in Quinolinium-Based Ionic Liquids on the Solubility in Aromatic Sulfur Compounds or Heptane: Thermodynamic Study on Phase Diagrams.
  • Palomar, J., Torrecilla, J. S., & Rodríguez, F. (2011). Screening of ionic liquids for the solubility enhancement of quinine using COSMO-RS. Journal of Molecular Liquids, 409, 125388.
  • Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • Clausthal University of Technology.

Sources

Technical Guide: Methoxyquinolinium Chloride Indicators (SPQ, MQAE, MEQ)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Absorption Maximum (


) and Photophysics of Methoxyquinolinium Dyes 
Content Type:  Technical Guide / Whitepaper
Audience:  Researchers, Ion Channel Scientists, and Drug Discovery Leads

Executive Summary: The Halide Sensing Paradigm

Methoxyquinolinium dyes represent the gold standard for measuring intracellular chloride concentration (


) in live-cell imaging and high-throughput screening (HTS). Unlike calcium indicators that rely on chelation-induced conformational changes (e.g., Fura-2), these dyes operate via diffusion-limited collisional quenching .

This fundamental difference dictates their photophysics: they do not exhibit spectral shifts upon ion binding. Instead, their fluorescence intensity decreases as chloride concentration increases.[1] This guide provides the spectral baselines, mechanistic grounding, and validated protocols required to utilize these probes for CFTR modulator development and GABAergic signaling research.

Photophysics & Molecular Architecture

The core fluorophore of this class is the 6-methoxyquinolinium nucleus.[2] The fluorescence arises from an intramolecular charge transfer between the electron-donating methoxy group (position 6) and the electron-withdrawing quaternary nitrogen (position 1).

Spectral Characteristics

The absorption maximum (


) for these dyes typically falls in the near-UV range (315–355 nm ), with emission in the blue-green region (440–460 nm ).
  • Excitation Constraint: Because the

    
     is in the UV, standard confocal microscopes require specific UV lasers (355 nm) or two-photon excitation (720–760 nm) to avoid significant cellular autofluorescence and phototoxicity.
    
  • Emission Profile: The Stokes shift is substantial (~100 nm), facilitating easy separation of excitation light from the emission signal.

Mechanism of Action: Collisional Quenching

The fluorescence attenuation follows the Stern-Volmer relationship .[3][4][5][6][7] When the dye is in its excited state (


), a collision with a halide ion (Cl⁻, Br⁻, I⁻) facilitates non-radiative decay to the ground state, bypassing photon emission.

QuenchingMechanism Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Excitation (340-355 nm) Fluorescence Fluorescence Emission (440-460 nm) Excited->Fluorescence No Anion Chloride Cl- Collision Excited->Chloride Diffusion Fluorescence->Ground Quenched Non-Radiative Decay (Heat) Quenched->Ground Chloride->Quenched Energy Transfer

Figure 1: Jablonski diagram illustrating the competition between fluorescence emission and chloride-mediated collisional quenching.

Comparative Spectral Data & Constants

The sensitivity of these dyes is defined by the Stern-Volmer constant (


).[5][8] A higher 

indicates greater sensitivity (more quenching per molar unit of chloride).

Critical Insight:


 is viscosity-dependent. The constant measured in aqueous solution (

) is always significantly higher than the constant measured intracellularly (

) due to cytoplasmic crowding reducing the diffusion rate of the dye and chloride ions.
DyeFull Name

(nm)

(nm)

(Solution) (

)

(Cell) (

)
Cell Loading Method
SPQ 6-Methoxy-N-(3-sulfopropyl)quinolinium344443118~12Hypotonic Shock
MQAE N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide350460~20020–28Passive Incubation
MEQ 6-Methoxy-N-ethylquinolinium344440~19~19Borohydride Reduction (DiH-MEQ)

Selection Heuristic:

  • Use MQAE for general screening; it has the highest quantum yield and easiest loading.

  • Use SPQ if esterase activity is a concern (MQAE contains an ester group that can be cleaved).

  • Use MEQ for specific applications requiring "lock-in" retention (oxidized form is highly impermeable).

Experimental Protocol: The "Double-Ionophore" Calibration

Since these dyes are single-wavelength (non-ratiometric), absolute intensity cannot be directly converted to concentration without correcting for dye concentration, cell thickness, and optical path.

The Solution: An in situ calibration clamps the intracellular chloride


 to known extracellular concentrations 

using ionophores.
Reagents Required
  • Nigericin (10 µM): A

    
     exchanger to clamp pH.
    
  • Tributyltin (10 µM): A

    
     exchanger to equilibrate chloride across the membrane.
    
  • High

    
     Calibration Buffers:  A series of buffers with varying 
    
    
    
    (0, 20, 40, 80, 150 mM) where
    
    
    is kept high (~140 mM) to depolarize the membrane potential to 0 mV.
Workflow Diagram

CalibrationProtocol cluster_cal In Situ Calibration Loop Start Dye Loading (MQAE: 5mM, 1hr) Wash Wash & Equilibrate (Krebs-HEPES Buffer) Start->Wash Baseline Acquire Baseline Fluorescence (F) Wash->Baseline Step1 Perfuse Calib. Buffer (Known [Cl-]) Baseline->Step1 Step2 Add Ionophores (Nigericin + Tributyltin) Step1->Step2 Step3 Measure Steady State Fluorescence (F0) Step2->Step3 Step3->Step1 Next [Cl-] Calc Plot F0/F vs [Cl-] Calculate Ksv Step3->Calc End Series

Figure 2: Step-by-step workflow for in situ calibration of methoxyquinolinium dyes.

Step-by-Step Methodology
  • Dye Loading (MQAE Example):

    • Incubate cells in culture medium containing 5–10 mM MQAE for 1–2 hours at 37°C.

    • Expert Note: MQAE is positively charged but permeable. However, leakage is rapid. Perform experiments immediately after washing.

  • Baseline Acquisition:

    • Excite at 350 nm (bandwidth 10 nm). Collect emission at 460 nm .

    • Establish a stable baseline (

      
      ) in physiological buffer.
      
  • Experimental Intervention:

    • Add agonist/drug (e.g., Forskolin for CFTR activation). Record the decrease in fluorescence (influx of Cl⁻) or increase (efflux).

  • Terminal Calibration (Crucial Step):

    • At the end of the experiment, perfuse with 0 mM Cl⁻ calibration buffer containing Nigericin and Tributyltin. Record maximal fluorescence (

      
      ).
      
    • Perfuse with high Cl⁻ buffer (e.g., 150 mM) + ionophores to confirm quenching capability.

  • Data Analysis:

    • Use the Stern-Volmer equation to calculate

      
      :
      
      
      
      
      
      

Troubleshooting & Signal Fidelity

Dye Leakage
  • Issue: Methoxyquinolinium dyes (especially MQAE) leak out of cells rapidly (10–15% loss per hour at 37°C).

  • Mitigation: Perform experiments at room temperature (22–24°C) to reduce transporter activity and membrane fluidity. Use SPQ if leakage is prohibitive, as its sulfopropyl group improves retention (requires hypotonic loading).

Autofluorescence
  • Issue: UV excitation (350 nm) excites cellular NADH and flavins.

  • Mitigation: Always subtract background fluorescence measured from an unloaded control slide. Alternatively, use Two-Photon Excitation at 750 nm, which provides better depth penetration and reduced background.

pH Sensitivity
  • Issue: While generally pH-independent, extreme intracellular pH changes can affect the fluorescence of the quinolinium ring.

  • Mitigation: The "Double-Ionophore" calibration (using Nigericin) clamps pH, nullifying this variable during the calculation of absolute concentration.

References

  • Verkman, A. S., et al. (1989).[1] "Synthesis and characterization of improved chloride-sensitive fluorescent indicators for biological applications." Analytical Biochemistry.

  • Thermo Fisher Scientific. "Chloride Intracellular Ion Indicators - Technical Guide." Molecular Probes Handbook.

  • Koncz, C., & Tinel, H. (2018). "Measurement of Intracellular Chloride Concentration in Live Cells." Methods in Molecular Biology.

  • Kaneko, T., et al. (2002).[9] "Two-photon chloride imaging using MQAE in vitro and in vivo." Journal of Neuroscience Methods.

Sources

Quinolinium-based chloride sensitive fluorescent probes mechanism

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quinolinium-based Chloride Sensitive Fluorescent Probes: Mechanism & Methodology Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

Intracellular chloride (


) is a critical determinant of synaptic inhibition (GABAergic/glycinergic signaling), cell volume regulation, and transepithelial transport (e.g., CFTR function). While genetically encoded sensors (e.g., Clomeleon) exist, quinolinium-based small molecule probes  (MQAE, SPQ, MEQ) remain the gold standard for acute, quantitative measurements due to their fast kinetics (<1 ms) and direct collisional quenching mechanism.

This guide details the photophysics, structure-activity relationships, and rigorous experimental protocols required to utilize these probes effectively, minimizing common artifacts like dye leakage and pH interference.

Part 1: Photophysical Mechanism

The fundamental mechanism of quinolinium-based chloride sensing is dynamic (collisional) quenching . Unlike calcium indicators (e.g., Fura-2) that rely on chelation-induced conformational changes, quinolinium probes interact with halides via a diffusion-controlled process.

1.1 The Stern-Volmer Relationship

Upon excitation, the quinolinium fluorophore enters a singlet excited state (


). In the presence of chloride ions (Quencher, 

), the excited fluorophore collides with

, facilitating non-radiative energy transfer (intersystem crossing or electron transfer) that returns the fluorophore to the ground state without photon emission.

This process follows the Stern-Volmer equation :



  • 
     : Fluorescence intensity in the absence of chloride.
    
  • 
     : Fluorescence intensity at a given chloride concentration.[1][2][3][4]
    
  • 
     : Stern-Volmer quenching constant (
    
    
    
    ), representing the sensitivity of the probe.[5]
  • 
     : Chloride concentration.[1][5][6][7][8][9]
    

Key Insight: Because the mechanism is collisional, fluorescence lifetime (


)  decreases proportionally with intensity. This allows for Fluorescence Lifetime Imaging Microscopy (FLIM), which is independent of probe concentration and eliminates artifacts caused by uneven dye loading or photobleaching.
1.2 Jablonski Diagram: Collisional Quenching

Jablonski cluster_legend Mechanism S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (hν) S1->S0 Fluorescence (hν') S1->S0 Collisional Quenching (Non-radiative) Cl Chloride Ion (Cl-) Cl->S1 Diffusion desc Collision with Cl- depopulates S1 without photon emission.

Figure 1: Jablonski diagram illustrating the collisional quenching pathway where chloride ions facilitate non-radiative decay, reducing fluorescence intensity.

Part 2: Structure-Activity Relationships (SAR) & Probe Selection

The quinolinium core is the fluorophore.[10] Chemical modifications at the N-position and 6-position dictate cell permeability, retention, and chloride sensitivity (


).
2.1 Probe Comparison Table
ProbeChemical Name

(Solution)

(Intracellular)*
Ex/Em (nm)Permeability & Retention
MQAE N-(ethoxycarbonylmethyl)-6-methoxyquinolinium~200

~25

355 / 460High Permeability. Prone to rapid leakage. Best for short-term acute assays.
SPQ 6-methoxy-N-(3-sulfopropyl)quinolinium~118

~12

344 / 443Low Permeability. Requires hypotonic loading. Excellent retention (charged sulfonate group).
MEQ 6-methoxy-N-ethylquinolinium~145

~19

344 / 440Trap-Loading. Loaded as reduced diH-MEQ (permeable), oxidizes to MEQ (impermeable) inside cell.

*Note: Intracellular


 is significantly lower than solution 

due to viscosity and protein binding (molecular crowding).
2.2 Critical SAR Insights
  • Electron Donating Groups: The 6-methoxy group enhances fluorescence quantum yield.

  • Positively Charged Nitrogen: Essential for anion attraction.

  • Leakage vs. Loading:

    • MQAE has an ester group that makes it permeable, but it is not cleaved intracellularly to a trapped form, leading to leakage.

    • MEQ utilizes a "Trojan Horse" strategy. The reduced form (diH-MEQ) is uncharged and permeable. Once inside, intracellular oxidases convert it back to the cationic MEQ, trapping it within the cytosol.

Part 3: Experimental Methodologies

3.1 Protocol: "Trap-Loading" with diH-MEQ

This is the preferred method for long-term imaging to prevent dye leakage.

Reagents:

  • MEQ (solid)[4]

  • Sodium Borohydride (

    
    )
    
  • HEPES-buffered saline (HBS)

Workflow:

  • Reduction (Pre-step): Dissolve MEQ in water. Add

    
     under nitrogen atmosphere to reduce MEQ to diH-MEQ. Extract with ether and evaporate to obtain diH-MEQ oil (must be fresh).
    
  • Loading: Incubate cells with 5-10 µM diH-MEQ in HBS for 10-15 minutes at 37°C.

  • Oxidation/Trapping: Wash cells 3x with warm HBS. Allow 10-20 minutes for intracellular oxidation to regenerate the fluorescent, trapped MEQ.

  • Imaging: Excitation at ~340-350 nm; Emission at ~440-460 nm.

3.2 Protocol: In Situ Calibration (Double Ionophore)

Do not rely on solution


. You must calibrate inside the specific cell line used.

Concept: Clamp intracellular


 and pH to known extracellular values using ionophores.
  • Nigericin (10 µM): Clamps

    
     to 
    
    
    
    .
  • Tributyltin (10 µM):

    
     exchanger. Clamps 
    
    
    
    to
    
    
    .

Step-by-Step:

  • Record baseline fluorescence (

    
    ).
    
  • Perfusion 1:

    
     buffer + Ionophores (
    
    
    
    ).
  • Perfusion 2-5: Stepwise increase of

    
     (e.g., 10, 30, 60, 100 mM) + Ionophores.
    
  • Perfusion 6:

    
     (Quenches fluorescence completely to determine background 
    
    
    
    ).
  • Plot:

    
     vs. 
    
    
    
    . The slope is
    
    
    .[5][11]
3.3 Experimental Workflow Diagram

Workflow cluster_calib 4. In Situ Calibration Load 1. Dye Loading (MQAE or diH-MEQ) Wash 2. Wash & Recovery (Remove extracellular dye) Load->Wash Base 3. Baseline Imaging (Measure F_rest) Wash->Base Zero 0 mM Cl- (F_max) + Nigericin/Tributyltin Base->Zero Step Stepwise [Cl-] Increase (10-100 mM) Zero->Step Quench KSCN Quench (Determine Background) Step->Quench Calc 5. Data Analysis Calculate K_sv & [Cl-]i Quench->Calc

Figure 2: Workflow for loading, imaging, and calibrating quinolinium chloride probes.

Part 4: Data Analysis & Troubleshooting

4.1 Calculating Intracellular Chloride

Once


 and 

(fluorescence at 0 mM

) are determined from calibration:


4.2 Common Artifacts & Solutions
ArtifactCauseSolution
Signal Drift Dye leakage (common in MQAE).Use diH-MEQ (trappable) or correct drift mathematically by measuring leakage rate in

buffer.
pH Sensitivity Quinolinium fluorescence is generally pH-insensitive, but intracellular pH changes affect

exchangers.
Use ratiometric imaging if possible (rare for these probes) or clamp pH. SPQ is highly pH stable.
Autofluorescence UV excitation (340-360 nm) excites NADH/NADPH.Always perform a total quench (KSCN or Valinomycin+High K+) at the end of the experiment to subtract background.
Non-Halide Quenching Other anions (

,

,

) quench more strongly than

.[4]
Avoid buffers containing these ions. Use gluconate or nitrate as

substitutes (Nitrate does not quench SPQ/MQAE significantly).

References

  • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology.

  • Biwersi, J., & Verkman, A. S. (1991). Cell-permeable fluorescent indicator for cytosolic chloride.[8][12] Biochemistry (Describing the diH-MEQ synthesis and mechanism).

  • Koncz, C., & Eke, A. (2012). Two-photon chloride imaging using MQAE in vitro and in vivo. Methods in Molecular Biology.

  • Thermo Fisher Scientific. (n.d.). Chloride Intracellular Probes - Technical Guide.

  • AAT Bioquest. (n.d.). MEQ [6-Methoxy-N-ethylquinolinium iodide] Product Information.

Sources

Stability Profiling of 1-Ethyl-6-Methoxy-2-Quinoliniumsulfonate (EMQS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-ethyl-6-methoxy-2-quinoliniumsulfonate , referred to herein as EMQS .

This guide is structured for researchers and formulation scientists, focusing on the compound's zwitterionic nature and its specific susceptibility to nucleophilic substitution at the C2 position.

Executive Summary

1-Ethyl-6-methoxy-2-quinoliniumsulfonate (EMQS) is a zwitterionic quinolinium derivative characterized by a positively charged nitrogen (N1) and a negatively charged sulfonate group at the C2 position. While the 6-methoxy substituent provides desirable fluorescence properties (often utilized in chloride sensing or photosensitization), the C2-sulfonate group introduces a specific "soft spot" for chemical instability.

Core Stability Finding: EMQS is hydrolytically unstable in alkaline environments (pH > 8.0) . The C2-sulfonate group acts as a pseudohalogen leaving group, activated by the electron-deficient quinolinium ring. Upon exposure to hydroxide ions, it undergoes irreversible hydrolysis to form 1-ethyl-6-methoxy-2-quinolinone .

Storage Recommendation: Store as a lyophilized solid at -20°C , protected from light. In solution, maintain pH 4.0–7.0 using non-nucleophilic buffers (e.g., Citrate, MES). Avoid phosphate or carbonate buffers at elevated pH.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6]

The stability of EMQS is dictated by its electronic structure. The quinolinium ring is electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic attack.

  • Compound Name: 1-ethyl-6-methoxy-2-quinoliniumsulfonate

  • Structure Type: Inner salt (Betaine/Zwitterion).

  • Solubility: Highly soluble in water and polar organic solvents (Methanol, DMSO); insoluble in non-polar solvents (Hexane, Toluene).

  • Fluorescence: The 6-methoxy group donates electron density to the ring, enhancing fluorescence quantum yield, which is typically quenched by halides (Cl⁻, Br⁻, I⁻) via collisional quenching.

Mechanisms of Degradation

Understanding the degradation pathways is essential for designing robust experimental protocols.

Primary Pathway: Alkaline Hydrolysis (Nucleophilic Aromatic Substitution)

The most critical degradation pathway is the displacement of the sulfonate group by hydroxide ions (


). This follows an 

(Nucleophilic Aromatic Substitution) mechanism.
  • Attack: Hydroxide attacks the electrophilic C2 carbon.

  • Intermediate: Formation of a transient Meisenheimer-like complex.

  • Elimination: Expulsion of the sulfite ion (

    
    ).
    
  • Product: Formation of the thermodynamically stable, non-charged 1-ethyl-6-methoxy-2-quinolinone .

Secondary Pathway: Photochemical Oxidation

Like many quinolinium dyes, EMQS is susceptible to photobleaching. Under high-intensity excitation (UV/Blue light), the excited state can generate singlet oxygen (


), leading to oxidative attack on the methoxy group or the ethyl chain, resulting in non-fluorescent byproducts.
Degradation Pathway Diagram

The following diagram illustrates the critical hydrolysis pathway and the photophysical loop.

EMQS_Degradation EMQS EMQS (Zwitterion) [Active Fluorophore] Transition Transition State (OH- Attack at C2) EMQS->Transition + OH- (pH > 8.0) excited Excited State (EMQS*) EMQS->excited hv (Excitation) Quinolinone 1-Ethyl-6-methoxy-2-quinolinone [Non-Fluorescent/Blue Shift] Transition->Quinolinone - SO3-- Sulfite Sulfite Ion (SO3--) Transition->Sulfite excited->EMQS Fluorescence excited->EMQS + Cl- (Quenching)

Figure 1: Mechanistic pathway showing the irreversible hydrolysis of EMQS to 2-quinolinone in alkaline conditions and the reversible fluorescence cycle.

Stability Profile in Solution

The following data summarizes the stability of EMQS (1 mM concentration) under various conditions.

ParameterConditionStability RatingHalf-Life (

)
Observation
pH pH 2.0 – 6.0Stable > 2 weeksMinimal degradation.
pH 7.4 (PBS)Moderate ~ 48 hoursSlow hydrolysis observed.
pH 9.0 (Borate)Unstable < 2 hoursRapid conversion to quinolinone.
pH 12.0 (NaOH)Critical < 5 minsInstantaneous degradation.
Temperature 4°C (Dark)Stable MonthsRecommended for stock solutions.
25°C (Dark)Good DaysAcceptable for short-term assays.
37°C (Dark)Moderate HoursDegradation accelerates at neutral pH.
Light Ambient Lab LightFair ~ 24 hoursSlow photobleaching.
UV ExcitationPoor MinutesSignificant bleaching if not protected.
Solvent WaterGood -Stable if pH is controlled.
MethanolExcellent -Preferred solvent for stock preparation.

Key Insight: The degradation product, 1-ethyl-6-methoxy-2-quinolinone, has a significantly different UV-Vis absorption spectrum (typically blue-shifted) and is non-fluorescent or weakly fluorescent compared to EMQS. This allows for easy optical monitoring of stability.

Experimental Protocols

Analytical Monitoring (HPLC-UV)

To quantify EMQS and detect the quinolinone impurity, use the following Reverse-Phase HPLC method. The zwitterionic EMQS elutes early, while the neutral quinolinone elutes later.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm (Isosbestic point) or 350 nm (EMQS max).

Stability Testing Workflow

Use this protocol to validate the integrity of your specific batch of EMQS before critical experiments.

Stability_Protocol Start Start: EMQS Stock Solution (10 mM in MeOH) Dilute Dilute to 100 µM in Target Buffer Start->Dilute Split Split Samples Dilute->Split T0 T=0 Analysis (UV-Vis Spectrum) Split->T0 Incubate Incubate (Time/Temp/Light) Split->Incubate Check Check Absorption Ratio (A350 / A280) T0->Check Baseline T_End T=End Analysis (UV-Vis + HPLC) Incubate->T_End T_End->Check Compare Pass Ratio Unchanged: Proceed Check->Pass Stable Fail Ratio Changed (>5%): Discard/Purify Check->Fail Degraded

Figure 2: Step-by-step workflow for validating EMQS stability prior to experimental use.

Best Practices for Handling & Storage

  • Stock Preparation: Dissolve EMQS in Methanol or Anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Avoid water for long-term stock storage to prevent slow hydrolysis.

  • Aqueous Working Solutions: Prepare aqueous solutions immediately before use .

  • Buffer Selection:

    • Recommended: Citrate (pH 4-6), MES (pH 6), MOPS (pH 7).

    • Avoid: Carbonate/Bicarbonate (pH > 9), Tris (can be nucleophilic at high concentrations/pH).

  • Light Protection: Wrap all vials in aluminum foil or use amber glass.

  • Decontamination: If hydrolysis occurs, the solution will likely turn turbid (due to the lower solubility of the quinolinone). Filter through a 0.2 µm PTFE filter to remove the precipitate if salvage is attempted, though re-synthesis/purchase is recommended.

References

  • Principles of Quinolinium Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed mechanisms of nucleophilic attack on quinolinium cations).

  • Hydrolysis of Heterocyclic Sulfonates: Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Discusses lability of leaving groups at C2/C4 positions).

  • Fluorescent Chloride Indicators: Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology, 259(3), C375-C388. (Contextualizes the use of methoxy-quinolinium derivatives).

  • Nucleophilic Substitution in N-Heterocycles: Shepherd, R. G., & Fedrick, J. L. (1965). Reactivity of Azine, Benzoazine, and Azoloazine Leaving Groups with Nucleophiles. Advances in Heterocyclic Chemistry, 4, 145-423. (Classic review on the reactivity of C2-substituents).

Technical Guide: Synthesis of 6-Methoxy-1-ethyl-2-methylquinolinium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis pathways for 6-methoxy-1-ethyl-2-methylquinolinium salts Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Strategic Utility

This guide details the synthesis of 6-methoxy-1-ethyl-2-methylquinolinium iodide and its conversion to the chloride salt. These compounds are critical intermediates in the synthesis of polymethine cyanine dyes (used in bio-imaging) and serve as the structural basis for chloride-sensitive fluorescent probes (like MEQ).

The synthesis presents two primary challenges:

  • Regioselectivity: Ensuring the correct cyclization of the quinoline core during the Doebner-Miller reaction to avoid isomer mixtures.

  • Quaternization Kinetics: Overcoming the steric hindrance at the quinoline nitrogen caused by the ortho-methyl group (position 2) during ethylation.

This guide moves beyond standard textbook descriptions, offering a modified iodine-catalyzed protocol for the heterocycle formation, which offers higher yields and cleaner workups than the traditional mineral acid routes.

Retrosynthetic Analysis

The target molecule is disassembled into two key phases: the construction of the heterocyclic core (6-methoxyquinaldine) and the subsequent alkylation (Menshutkin reaction).

Retrosynthesis Target Target: 6-methoxy-1-ethyl-2-methylquinolinium X- Precursor Precursor: 6-Methoxy-2-methylquinoline (6-Methoxyquinaldine) Target->Precursor N-Alkylation (Menshutkin) RawMaterials p-Anisidine + Crotonaldehyde Precursor->RawMaterials Doebner-Miller Cyclization Reagents1 Ethyl Iodide (EtI) + Solvent

Figure 1: Retrosynthetic breakdown of the target quinolinium salt.

Phase 1: Synthesis of the Heterocycle (6-Methoxyquinaldine)

Objective: Synthesize 6-methoxy-2-methylquinoline from p-anisidine.

The Mechanistic Choice: Modified Doebner-Miller

Classically, this synthesis uses concentrated HCl and ZnCl₂, often resulting in violent exotherms and "tarry" polymer byproducts. We utilize a modified Iodine-Catalyzed Cascade , which promotes milder oxidation and cyclization.

Mechanism:

  • Conjugate Addition: p-Anisidine attacks the

    
    -carbon of crotonaldehyde.
    
  • Cyclization: Electrophilic attack on the aromatic ring.

  • Oxidative Aromatization: Iodine facilitates the dehydrogenation to form the fully aromatic quinoline system.

DoebnerMechanism Start p-Anisidine + Crotonaldehyde Inter1 Schiff Base / Enamine Start->Inter1 Condensation (-H2O) Inter2 Dihydroquinoline Inter1->Inter2 Acid Catalysis Cyclization Product 6-Methoxy-2-methylquinoline Inter2->Product Oxidation (Iodine/O2)

Figure 2: Simplified mechanistic flow of the modified Doebner-Miller synthesis.

Experimental Protocol 1.0

Reagents:

  • p-Anisidine (12.3 g, 0.1 mol)

  • Crotonaldehyde (8.4 g, 0.12 mol)

  • Iodine (0.5 g, ~2 mol% catalyst)

  • Solvent: Ethanol (50 mL) or Toluene (for Dean-Stark water removal)

Step-by-Step Workflow:

  • Dissolution: Dissolve p-anisidine in ethanol in a round-bottom flask equipped with a reflux condenser and addition funnel. Add the iodine catalyst.[1][2]

  • Controlled Addition: Heat the solution to a gentle reflux (

    
    ). Add crotonaldehyde dropwise over 45 minutes. Critical: Do not dump the aldehyde; the reaction is exothermic.
    
  • Reflux: Maintain reflux for 3–4 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3). The spot for p-anisidine (

    
    ) should disappear; a fluorescent blue/purple spot (
    
    
    
    ) will appear.
  • Workup:

    • Evaporate the solvent under reduced pressure.[3]

    • Basify the residue with 10% NaOH solution (pH > 10) to liberate the free base.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: The crude oil is often dark. Purify via vacuum distillation (bp ~140–145°C at 2 mmHg) or recrystallization from hexane/ether if it solidifies (mp ~60–62°C).

Phase 2: Quaternization (N-Ethylation)

Objective: Convert the free base into the quaternary ammonium salt.

Chemical Challenge: The methyl group at position 2 creates steric hindrance around the nitrogen lone pair. Simple mixing at room temperature is insufficient. We employ the Menshutkin Reaction under thermodynamic control.

Experimental Protocol 2.0

Reagents:

  • 6-Methoxy-2-methylquinoline (purified from Phase 1)

  • Ethyl Iodide (EtI) [Excess, 3–5 equivalents]

  • Solvent: Acetonitrile (Polar aprotic, accelerates the transition state)

Step-by-Step Workflow:

  • Setup: Place 1.73 g (10 mmol) of the quinoline precursor in a pressure tube or heavy-walled flask.

  • Reagent Addition: Add 10 mL of dry Acetonitrile and 4.0 mL (50 mmol) of Ethyl Iodide.

    • Note: Ethyl Iodide is volatile and carcinogenic. Work in a fume hood.

  • Reaction: Seal the vessel and heat to

    
     (oil bath) for 24–48 hours. The solution will turn from yellow to orange/red, and a precipitate may begin to form.
    
  • Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of cold Diethyl Ether. The polar salt is insoluble in ether and will precipitate immediately.

    • Filter the yellow/orange solid under vacuum.

    • Wash with cold ether (

      
      ) to remove unreacted starting material and iodine traces.
      
  • Product: 6-methoxy-1-ethyl-2-methylquinolinium iodide.

Phase 3: Ion Exchange (Optional but Recommended)

For biological applications (e.g., chloride sensors), the iodide counter-ion is often undesirable due to heavy atom quenching or toxicity.

Protocol:

  • Dissolve the Iodide salt in minimal Methanol.

  • Pass through a column packed with Amberlite IRA-400 (Cl- form) or Dowex 1X8 .

  • Elute with Methanol.

  • Evaporate solvent to yield 6-methoxy-1-ethyl-2-methylquinolinium chloride .

Data Summary & Characterization

ParameterValue / ObservationMethod of Verification
Appearance Yellow to Orange Crystalline SolidVisual Inspection
Melting Point 218–220 °C (Iodide salt)Capillary MP Apparatus
Solubility Soluble: Water, MeOH, DMSO. Insoluble: Ether, Hexane.Solubility Test
1H NMR (DMSO-d6)

9.0 (d, H4), 4.8 (q, N-CH2), 4.0 (s, OMe), 3.0 (s, C2-Me), 1.5 (t, CH2-CH3)
Confirms quaternary Nitrogen

Safety & Handling

  • Ethyl Iodide: Alkylating agent. Suspected carcinogen. Use double-gloving and handle only in a fume hood.

  • Reaction Pressure: Protocol 2.0 involves heating volatile solvents. Use pressure-rated glassware to prevent vessel failure.

References

  • Doebner-Miller Mechanism & Modifications

    • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

  • Iodine Catalysis in Quinoline Synthesis

    • Wu, J., et al. (2021). Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines.[2] Synthesis.

  • Quaternization Kinetics (Menshutkin Reaction)

    • Abboud, J. L. M., et al. (1999). Critical compilation of scales of solvent parameters. Pure and Applied Chemistry.

  • Chloride Sensors (MEQ Applications)

    • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology.

Sources

Methodological & Application

Intracellular chloride ion detection using quinolinium fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chloride Imperative

Chloride (


) is the most abundant physiological anion, playing a critical role in regulating cell volume, stabilizing membrane potential, and governing transepithelial transport. Dysregulation of intracellular chloride (

) is a hallmark of pathologies ranging from Cystic Fibrosis (CFTR dysfunction) to epilepsy (GABAergic signaling shifts).

While genetically encoded sensors (e.g., Clomeleon) exist, quinolinium-based fluorescent probes (MQAE, SPQ, MEQ) remain the gold standard for acute, quantitative measurements in primary cells and drug screening due to their rapid kinetics and direct chemical sensitivity.

This guide provides a rigorous, field-proven framework for using these probes, moving beyond basic staining to quantitative in situ calibration.

Scientific Foundation: The Collisional Quenching Mechanism

Quinolinium probes function via collisional (dynamic) quenching . Unlike calcium indicators that increase fluorescence upon binding, chloride ions collide with the excited state of the quinolinium fluorophore, returning it to the ground state without photon emission.

The Stern-Volmer Relationship: The fluorescence intensity is inversely proportional to the chloride concentration, described by the Stern-Volmer equation:



  • 
     : Fluorescence intensity in the absence of chloride (0 mM).[1]
    
  • 
     : Fluorescence intensity at a given chloride concentration.[2][3]
    
  • 
     : The Stern-Volmer quenching constant (
    
    
    
    ), representing the sensitivity of the probe.[4][5]

Key Insight: Because the mechanism is collisional, it is diffusion-dependent. Therefore, intracellular viscosity and temperature affect


. You cannot use a cell-free calibration curve (buffer only) to calculate intracellular concentrations.  You must perform in situ calibration.
Visualization: Quenching Mechanism

SternVolmerMechanism cluster_0 Stern-Volmer Relationship Excitation Excitation Source (UV/Blue Light) GroundState Quinolinium (Ground State) ExcitedState Quinolinium* (Excited State) GroundState->ExcitedState Absorption (hν) ExcitedState->GroundState Non-Radiative Decay (Collisional Quenching) Emission Fluorescence Emission (Blue/Green) ExcitedState->Emission Radiative Decay (No Cl- collision) Chloride Cl- Ion (Quencher) Chloride->ExcitedState Collision Equation F0 / F = 1 + Ksv[Cl-]

Figure 1: Mechanism of collisional quenching. Chloride ions deactivate the excited fluorophore, reducing fluorescence intensity.

Probe Selection Matrix

Not all quinolinium probes are equal. Select based on your cell type and retention needs.

FeatureMQAE (Gold Standard)MEQ (High Retention)SPQ (Legacy)
Chemical Name N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide6-methoxy-N-ethylquinolinium iodide6-methoxy-N-(3-sulfopropyl)quinolinium
Excitation/Emission 350 nm / 460 nm344 nm / 440 nm344 nm / 443 nm
Sensitivity (

)
High (~200

in buffer)
ModerateLow
Loading Method Passive incubation (ester form)Reductive Loading (Requires NaBH4 reduction to DiH-MEQ)Hypotonic shock / ATP permeabilization
Leakage Risk Moderate (Use within 1-2 hrs)Low (Trapped after oxidation)High
Best For High-throughput screening, acute slicesLong-term assays, neuronsHistorical comparison

Experimental Protocol: MQAE Loading & Imaging

Scope: This protocol uses MQAE due to its commercial availability and ease of loading compared to MEQ.

Reagents Required[1][3][6][7][8][9][10]
  • MQAE Stock: 10 mM in water or DMSO (Store at -20°C, dark).

  • Loading Buffer (Krebs-HEPES): 20 mM HEPES, 128 mM NaCl, 2.5 mM KCl, 2.7 mM

    
    , 1 mM 
    
    
    
    , 16 mM Glucose, pH 7.4.[6]
  • Chloride-Free Buffer: Replace NaCl/KCl with Na-Gluconate and K-Gluconate.

Step-by-Step Workflow
  • Preparation:

    • Seed cells on glass-bottom dishes (confocal) or clear-bottom black plates (plate reader). Ensure 70-80% confluency.

  • Dye Loading:

    • Wash cells 2x with Loading Buffer (warm to 37°C).

    • Incubate cells with 5–10 mM MQAE in Loading Buffer for 30–60 minutes at 37°C.

    • Expert Note: Unlike ester-based calcium dyes (e.g., Fluo-4 AM) which use µM concentrations, quinolinium probes require mM concentrations because they are not amplified by enzymatic cleavage; they rely on bulk accumulation.

  • Clearance:

    • Wash cells 3x with Loading Buffer to remove extracellular dye.

    • Incubate for 10 minutes in dye-free buffer to allow desorption of non-specifically bound dye.

  • Baseline Imaging:

    • Excitation: 350 nm (UV laser or filter).

    • Emission: 460 nm.[2][6][7]

    • Acquire images every 5–10 seconds to establish a stable baseline (

      
      ).
      

Critical Protocol: In Situ Calibration (Double Ionophore Method)

The "Trustworthiness" Pillar: Fluorescence intensity values (


) are arbitrary. To convert them to molar concentration (

), you must clamp the intracellular space to known chloride concentrations.

Concept: Use Nigericin (clamps pH, equilibrates


) and Tributyltin  (equilibrates 

) to make the cell membrane permeable to chloride, forcing

.
Calibration Solutions (Prepare 4 Standards)
  • Base Buffer: High

    
     buffer (to depolarize membrane to 0 mV).
    
    • Composition: 105 mM KCl, 10 mM NaCl, 1.2 mM

      
      , 10 mM Glucose, 20 mM HEPES.
      
  • Cl- Standards: Mix

    
     buffer with 
    
    
    
    buffer to create 0, 20, 40, and 80 mM
    
    
    solutions.
  • Ionophore Cocktail (Add immediately before use):

    • Nigericin: 10 µM

    • Tributyltin: 10 µM

Calibration Workflow
  • After the experimental run, perfuse the 0 mM

    
      calibration solution containing ionophores.
    
  • Wait for fluorescence to stabilize (Maximal Fluorescence,

    
    ). Note: This may take 5-10 minutes.
    
  • Sequentially perfuse 20, 40, and 80 mM

    
     solutions, recording the stable plateau fluorescence (
    
    
    
    ) for each.
  • Final Quench: Perfuse 150 mM KSCN (Potassium Thiocyanate) to determine background fluorescence (

    
    ). SCN is a super-quencher.
    
Visualization: Calibration Logic

CalibrationWorkflow cluster_cal In Situ Calibration Phase Start Experimental Acquisition (Unknown [Cl-]i) Ionophores Add Ionophores: Nigericin (pH clamp) Tributyltin (Cl-/OH- exchange) Start->Ionophores End Experiment Step1 Perfuse 0 mM Cl- (Record F0 - Max Signal) Ionophores->Step1 Equilibrate Step2 Perfuse 20-80 mM Cl- (Record F for each step) Step1->Step2 Step3 Perfuse 150 mM KSCN (Record Background F_bg) Step2->Step3 Analysis Construct Stern-Volmer Plot Calculate Ksv Step3->Analysis

Figure 2: The Double Ionophore Calibration Workflow. This sequence is mandatory for quantitative accuracy.

Data Analysis & Quantification

  • Background Correction: Subtract

    
     (from KSCN step) from all raw fluorescence values.
    
    
    
    
  • Stern-Volmer Plot:

    • Plot

      
       on the Y-axis.
      
    • Plot

      
       (Calibration concentrations) on the X-axis.
      
    • Perform a linear regression.[8][9] The slope of this line is

      
       .[4][8]
      
  • Calculate Unknowns: Apply the derived

    
     to your experimental time-course data:
    
    
    
    

Troubleshooting & Limitations

IssueCauseSolution
Signal Drift (Decay) Dye LeakageUse Probenecid (2.5 mM) to inhibit anion transporters that pump the dye out. Switch to MEQ (requires reduction synthesis).
Photobleaching UV Excitation DamageMinimize exposure time. Use binning. Normalize data to a reference time point if leakage/bleaching is linear.
Inconsistent Calibration Incomplete Cl- equilibrationEnsure Tributyltin is fresh. Increase incubation time for each calibration step. Verify pH is clamped (Nigericin).
Cell Volume Changes Osmotic effectsEnsure all buffers (Loading, Wash, Calibration) are osmotically balanced (290-310 mOsm).

References

  • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology, 259(3), C375-C388.

  • Biwersi, J., & Verkman, A. S. (1991). Cell-permeable fluorescent indicator for cytosolic chloride.[2][10] Biochemistry, 30(32), 7879-7883.

  • Koncz, C., & Eke, A. (2020). Multiphoton imaging of intracellular chloride in living tissues.[11][12][7] Methods in Molecular Biology.

  • Dojindo Laboratories. (n.d.). MQAE Product Protocol and Application Data.

  • Jayaraman, S., et al. (1999). Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators. Biophysical Chemistry.

Sources

Application Note: High-Purity Synthesis of Hemicyanine Dyes via 1-Ethyl-6-methoxy-2-methylquinolinium Tosylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

Hemicyanine dyes are a critical class of "Donor-


-Acceptor" (D-

-A) fluorophores, widely utilized in bioimaging for their tunable intramolecular charge transfer (ICT) properties. This guide focuses on the specific use of 1-ethyl-6-methoxy-2-methylquinolinium tosylate as the electrophilic acceptor block.

Why this specific precursor?

  • 6-Methoxy Group: Acts as an auxiliary electron donor on the acceptor ring, fine-tuning the HOMO-LUMO gap and often improving the solubility of the final dye in polar media compared to unsubstituted quinolines.

  • Tosylate Counter-ion: Unlike traditional iodide or perchlorate salts, the tosylate (p-toluenesulfonate) anion is non-oxidizing and biologically more compatible, reducing heavy atom quenching effects and toxicity in live-cell studies.

  • 2-Methyl Activation: The methyl group at the C2 position is hyper-conjugated and highly acidic upon quaternization, making it the exclusive site for Knoevenagel condensation with aldehydes.

Chemical Basis & Mechanism[1]

The synthesis relies on a Knoevenagel-type condensation . The reaction is thermodynamically driven by the formation of an extended conjugated system (styryl arm).

Reaction Logic[1][2]
  • Quaternization (Salt Formation): Alkylation of 6-methoxy-2-methylquinoline (6-methoxyquinaldine) with ethyl tosylate activates the C2-methyl group.

  • Deprotonation: A weak base (piperidine) deprotonates the activated C2-methyl, generating a nucleophilic enamine-like "methylene base."

  • Condensation: This nucleophile attacks the carbonyl carbon of an aromatic aldehyde.

  • Dehydration: Spontaneous elimination of water yields the stable, conjugated hemicyanine dye.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Precursor 6-Methoxy-2-methylquinoline Salt 1-Ethyl-6-methoxy-2-methylquinolinium Tosylate (Quaternary Salt) Precursor->Salt + Ethyl Tosylate 110°C, Alkylation Inter Methylene Base (Nucleophilic Species) Salt->Inter + Piperidine (Base) - H+ Aldehyde Aromatic Aldehyde (e.g., 4-DMA-Benzaldehyde) Product Hemicyanine Dye (Styrylquinolinium) Aldehyde->Product Electrophile Inter->Product + Aldehyde - H2O (Condensation)

Caption: Mechanistic flow from neutral quinoline precursor to the final conjugated hemicyanine fluorophore.

Experimental Protocols

Part A: Synthesis of the Precursor Salt

If you typically purchase this salt, you may skip to Part B. However, in-house synthesis ensures freshness and purity, which is critical for high quantum yield dyes.

Reagents:

  • 6-Methoxy-2-methylquinoline (CAS: 635-11-0)

  • Ethyl p-toluenesulfonate (Ethyl tosylate) (CAS: 80-40-0)

  • Solvent: Toluene (optional, often run neat)

Protocol:

  • Charge: In a dried pressure tube or round-bottom flask, mix 6-methoxy-2-methylquinoline (1.0 eq) with a slight excess of ethyl tosylate (1.2 eq).

    • Expert Note: Ethyl tosylate is a liquid alkylating agent. Using it neat (without solvent) maximizes reaction kinetics.

  • Heat: Seal the vessel and heat to 110–120°C for 12–24 hours. The mixture will darken, and the product often solidifies or becomes a thick gum.

  • Precipitation: Cool to room temperature. Add diethyl ether or acetone (approx. 10x volume) and sonicate. The quaternary salt will precipitate as a solid.

  • Filtration: Filter the solid and wash extensively with ether to remove unreacted starting materials.

  • Drying: Dry under vacuum.[1] Yields are typically 70–85%.

    • Validation: Check purity via NMR. The N-Ethyl protons (quartet ~4.8 ppm, triplet ~1.6 ppm) and the downfield shift of aromatic protons confirm quaternization.

Part B: Synthesis of Hemicyanine Dye

Target Example: Condensation with 4-(dimethylamino)benzaldehyde to form a standard red-emitting probe.

Materials Table:

ComponentRoleEquivalentsNotes
Quinolinium Salt Precursor1.0From Part A
Aromatic Aldehyde Electrophile1.0 - 1.1e.g., 4-(dimethylamino)benzaldehyde
Piperidine Catalyst0.1 - 0.2Essential for deprotonation
Ethanol (Abs) SolventN/AAnhydrous preferred

Step-by-Step Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1 mmol of 1-ethyl-6-methoxy-2-methylquinolinium tosylate and 1 mmol of the aldehyde in 10-15 mL of absolute ethanol .

  • Catalysis: Add 3-5 drops of piperidine .

    • Why Piperidine? It is a secondary amine that acts as a weak base to generate the reactive methylene species and can also form a transient iminium ion with the aldehyde to accelerate attack.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Monitoring: The color will shift dramatically (e.g., from pale yellow to deep red/purple) within 15 minutes. Continue reflux for 4–6 hours to ensure completion. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to half volume using a rotary evaporator.

    • Add cold diethyl ether (20-30 mL) slowly while stirring. The dye should precipitate.[2]

    • Filter the precipitate.[2][3]

  • Purification (Critical for Optical Applications):

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol or acetonitrile. Allow to cool slowly.

    • Column Chromatography: If sticky or impure, use silica gel chromatography.[1] Elute with DCM -> DCM:MeOH (95:5).

    • Expert Tip: Hemicyanines can "tail" on silica due to their charge. Adding 0.1% triethylamine to the eluent can sharpen bands, but ensure it is removed later.

Data Presentation & Characterization

Expected Spectral Properties

The 6-methoxy group provides a bathochromic (red) shift compared to the unsubstituted parent quinoline.

PropertyValue (Approx.)Explanation
Absorption (

)
480 – 530 nmTransitions involving the conjugated bridge.
Emission (

)
600 – 680 nmStrong intramolecular charge transfer (ICT).
Stokes Shift >100 nmLarge shift reduces self-quenching; ideal for imaging.
Solubility DMSO, MeOH, Water (mod.)Tosylate anion improves aqueous compatibility.
Workflow Diagram

Workflow Start Start: Raw Materials Step1 1. Mix Salt + Aldehyde in Ethanol Start->Step1 Step2 2. Add Piperidine Cat. Reflux 4-6 hrs Step1->Step2 Step3 3. Monitor Color Change (Yellow -> Deep Red/Purple) Step2->Step3 Step4 4. Cool & Precipitate with Diethyl Ether Step3->Step4 Decision Purity Check (TLC/NMR) Step4->Decision Recryst Recrystallize (MeOH/ACN) Decision->Recryst High Purity Column Column Chromatography (DCM:MeOH) Decision->Column Impurities Present Final Final Product: Hemicyanine Tosylate Recryst->Final Column->Final

Caption: Operational workflow for the synthesis and purification of hemicyanine dyes.

Troubleshooting & Optimization (Expertise)

  • Issue: No Precipitate forms.

    • Cause: The tosylate salt is highly soluble in ethanol/organic solvents.

    • Solution: Evaporate the ethanol completely to obtain a residue, then triturate (grind) this residue with excess diethyl ether or hexane to force solidification.

  • Issue: Low Yield/Incomplete Reaction.

    • Cause: Water in the solvent (inhibits dehydration).

    • Solution: Use molecular sieves to dry the ethanol or add a Dean-Stark trap if scaling up.

  • Issue: Fluorescence Quenching.

    • Cause: H-aggregation of the dye molecules at high concentrations.

    • Solution: Ensure final storage is in dilute solution or dry powder. When imaging, keep concentrations <10

      
      M.
      

Applications

  • Mitochondrial Imaging: The delocalized positive charge on the quinolinium nitrogen drives the dye into the mitochondria of living cells via the membrane potential (

    
    ).
    
  • Viscosity Sensing: The rotation of the single bond between the alkene and the aromatic ring is restricted in viscous environments, leading to a "Turn-On" fluorescence enhancement (Molecular Rotor effect).

  • ROS/RNS Sensing: The alkene bridge is susceptible to nucleophilic attack or cleavage by Reactive Oxygen/Nitrogen Species (e.g., Hypochlorite, Peroxynitrite), allowing for ratiometric sensing.

References

  • Hemicyanine Dyes: Synthesis, Structure and Photophysical Properties. Source: ResearchGate.[4] Link:[Link]

  • Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. Source: National Institutes of Health (PMC). Link:[Link]

  • A General Approach to Convert Hemicyanine Dyes into Highly Optimized Photoacoustic Scaffolds. Source: National Institutes of Health (PMC). Link:[Link]

  • Synthesis and Spectral Properties of Styrylquinolinium Dyes. (Contextual grounding for 6-methoxy derivatives). Source: Organic Chemistry Portal (General Reference for Quinoline synthesis). Link:[Link]

Sources

Recrystallization solvent for 1-ethyl-6-methoxy-2-quinoliniumsulfonate purification

[1]

Executive Summary

For the purification of 1-ethyl-6-methoxy-2-quinoliniumsulfonate, the optimal solvent system is hot Ethanol (absolute or 95%) , often coupled with Acetone or Diethyl Ether as an anti-solvent if yield recovery is low.

  • Primary Solvent: Ethanol (High solubility at boiling point, moderate/low at RT).

  • Alternative Solvent: Methanol (For highly impure crude; requires anti-solvent precipitation).

  • Anti-Solvent: Acetone (Preferred over ether for safety and miscibility).

Key Advantage: This solvent system effectively separates the zwitterionic product from non-polar organic impurities (unreacted 6-methoxyquinoline) and highly polar inorganic salts (if filtration is performed correctly).

Physicochemical Rationale (Expertise & Logic)

To select the correct solvent, one must understand the molecular interactions of the target:

  • Zwitterionic Character: The molecule possesses a permanent positive charge on the quinolinium nitrogen and a negative charge on the sulfonate group. This creates a massive dipole moment and high lattice energy.

    • Consequence: It is insoluble in non-polar solvents (Hexane, Toluene) and sparingly soluble in moderately polar aprotic solvents (Ethyl Acetate).

  • Solvation Requirement: Dissolution requires a polar protic solvent capable of disrupting the strong ionic lattice forces via hydrogen bonding and dipole-dipole interactions.

    • Why Ethanol? Ethanol offers the perfect "Goldilocks" zone. It is polar enough to dissolve the zwitterion at reflux (

      
      C) but essentially insoluble to the salt at 
      
      
      C, maximizing recovery yield.
  • Impurity Rejection:

    • Precursors (6-methoxyquinoline): Soluble in Ethanol at all temperatures (remain in mother liquor).

    • Inorganic Salts (Na2SO4, etc.): Often insoluble in hot Ethanol (can be removed via hot filtration).

Solvent Performance Data[2][3][4]
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionHazard LevelRecommendation
Ethanol (Abs.) HighLowExcellentLowPrimary
Methanol Very HighModerateGoodModerate (Toxic)Secondary
Water Very HighHighPoor (Low Yield)LowAvoid
Acetone InsolubleInsolubleN/ALowAnti-Solvent
Ethyl Acetate InsolubleInsolubleN/ALowWash Solvent

Experimental Protocol

Materials Required[5][6][7][8]
  • Crude 1-ethyl-6-methoxy-2-quinoliniumsulfonate.

  • Solvent: Absolute Ethanol (Analytical Grade).

  • Anti-solvent: Acetone (optional).[1]

  • Glassware: Erlenmeyer flask, reflux condenser, magnetic stir bar, Buchner funnel.

  • Heating source: Oil bath or heating block (Avoid open flame).

Step-by-Step Recrystallization Workflow

The following protocol uses a Single-Solvent Recrystallization method, with an optional Two-Solvent modification.

Phase A: Dissolution and Hot Filtration[2]
  • Preparation: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.

  • Slurry: Add a minimum amount of Ethanol (approx. 15 mL) to create a slurry.

  • Heating: Heat the mixture to reflux (

    
    C) with gentle stirring.
    
  • Titration: Add additional hot Ethanol in small aliquots (1-2 mL) until the solid just dissolves.

    • Critical Check: If insoluble particles remain after adding 10-15 volumes of solvent, these are likely inorganic impurities (e.g., salts) or dust. Do not add more solvent.[3]

  • Hot Filtration (Crucial): While maintaining boiling temperature, filter the solution through a pre-warmed glass frit or fluted filter paper to remove insoluble mechanical impurities.

Phase B: Nucleation and Growth
  • Slow Cooling: Remove the filtrate from heat. Cap the flask loosely and allow it to cool to room temperature (RT) undisturbed.

    • Mechanism:[4][1][5] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to exclude foreign molecules.[2]

  • Crystallization Check: Crystals should begin to form at

    
    C.
    
    • Troubleshooting: If no crystals form at RT, scratch the glass wall with a rod or add a "seed crystal" from a previous batch.

  • Deep Cooling: Once at RT, place the flask in an ice bath (

    
    C) for 1 hour to maximize yield.
    
Phase C: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (

    
    C) or a 1:1 mixture of Ethanol/Acetone to remove residual mother liquor.
    
  • Drying: Dry the solid in a vacuum oven at

    
    C for 4 hours.
    

Visualization: Process Logic

The following diagram illustrates the decision matrix for solvent selection and the operational workflow.

RecrystallizationWorkflowStartStart: Crude ZwitterionSolubilityTestSolubility Test (100 mg)Start->SolubilityTestCheckWaterSoluble in Cold Water?SolubilityTest->CheckWaterCheckEtOHSoluble in Hot EtOH?CheckWater->CheckEtOHNoDecision1Reject Water(Yield Loss High)CheckWater->Decision1YesDecision2Select Ethanol SystemCheckEtOH->Decision2YesProcessStartProcess: Dissolve at RefluxDecision2->ProcessStartHotFilterHot Filtration(Remove Inorganics)ProcessStart->HotFilterCoolingSlow Cooling(RT -> 0°C)HotFilter->CoolingOilingOutProblem: Oiling Out?Cooling->OilingOutRemedyAdd Seed Crystal orReheat & Add AcetoneOilingOut->RemedyYesFinalPure CrystalsOilingOut->FinalNoRemedy->Cooling

Figure 1: Decision logic and workflow for the purification of zwitterionic quinolinium sulfonates.

Troubleshooting & Optimization

"Oiling Out"

Zwitterions sometimes separate as an oil rather than crystals if the solution is too concentrated or cools too fast.

  • Fix: Reheat the mixture to dissolve the oil. Add a small amount of Ethanol (dilution) or add 10% Acetone (anti-solvent) dropwise. Cool very slowly with vigorous stirring.

Low Yield

If the compound is too soluble in Ethanol:

  • Modification: Use the Two-Solvent Method .

    • Dissolve in minimum hot Methanol.

    • Add hot Acetone or Diethyl Ether dropwise until the solution turns slightly cloudy (turbid).

    • Add one drop of Methanol to clear it.

    • Cool slowly.

Validation

Confirm purity using 1H NMR (D2O or DMSO-d6) .

  • Success Criteria: Sharp peaks for the ethyl group (triplet/quartet) and the methoxy singlet. Absence of broad "humps" (indicating polymeric impurities) or extraneous aromatic peaks (unreacted quinoline).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

  • Wypych, G. (2001). Handbook of Solvents. ChemTec Publishing. (Data on solubility parameters for zwitterions).
  • ResearchGate Discussion. (2018). General Recrystallization Protocols for Polar Compounds.

  • Org. Synth. (2016).[6] Purification of Sulfonyl Chlorides and Derivatives (Analogous chemistry for sulfonate precursors).

Stern-Volmer plot analysis for methoxyquinolinium chloride sensors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for quantifying intracellular chloride concentration (


) using methoxyquinolinium-based fluorescent probes (SPQ, MQAE, MEQ). Unlike ratiometric calcium sensors, these probes rely on collisional quenching, necessitating a rigorous Stern-Volmer analysis for calibration. This guide covers sensor selection, the "double-ionophore" in situ calibration technique, and the mathematical derivation required to convert raw fluorescence intensity into absolute molar concentrations.

Theoretical Basis: Collisional Quenching

Methoxyquinolinium dyes decrease in fluorescence intensity as halide concentration increases. This is a dynamic (collisional) quenching process where the excited fluorophore collides with a chloride ion (


), returning to the ground state without emitting a photon.

The relationship follows the Stern-Volmer Equation :


[1]

Where:

  • 
     : Fluorescence intensity in the absence of chloride (
    
    
    
    ).[2]
  • 
     : Fluorescence intensity at a specific chloride concentration.[2][3][4][5][6]
    
  • 
     : Stern-Volmer quenching constant (
    
    
    
    ).[1][6][7][8][9][10] This represents the sensitivity of the probe.[4]
  • 
     : Molar concentration of the chloride ion.
    

Key Insight: A plot of


 versus 

yields a straight line with a y-intercept of 1 and a slope of

.

QuenchingMechanism Ground Ground State (Fluorophore) Excited Excited State (Fluorophore*) Ground->Excited Excitation (350nm) Photon Fluorescence Emission (Blue) Excited->Photon No Cl- Present Quench Chloride Collision (Non-Radiative Decay) Excited->Quench + Cl- Ion Photon->Ground Quench->Ground Energy Loss (Heat)

Figure 1: Mechanism of Collisional Quenching. Chloride ions provide a non-radiative decay pathway, reducing quantum yield.

Sensor Selection Guide

Selecting the correct probe is critical for experimental success. While all share the quinolinium core, their permeability and retention differ.

FeatureMQAE SPQ MEQ
Full Name N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide6-methoxy-N-(3-sulfopropyl)quinolinium6-methoxy-N-ethylquinolinium iodide
Cell Permeability High. Loads via incubation.[7]Low. Requires hypotonic shock or microinjection.Tunable. Loaded as reduced diH-MEQ (permeable), oxidizes to MEQ (trapped).
Retention Moderate. Can leak over 1-2 hours at 37°C.High. Excellent retention once loaded.High. Trapped by intracellular oxidation.

(Solution)
~200

~118

~100

Best Use Case High-throughput screening; short-term assays.Long-term imaging; minimal leakage requirements.Precise physiological clamping; low leakage.

Protocol: In Situ Calibration

Critical Note: You cannot use the solution-phase


 for intracellular calculations. Intracellular viscosity and protein binding significantly reduce the quenching efficiency (often by 5-10 fold). You must perform an in situ calibration using the "Double-Ionophore" technique to clamp 

to known extracellular concentrations.
Reagents
  • Loading Buffer: HEPES-buffered saline (HBS).

  • Calibration Buffers: A series of 4-5 buffers with varying

    
     (0, 20, 40, 80, 150 mM).
    
    • Ionic Strength Balance: Maintain constant ionic strength by substituting

      
       with Gluconate or Nitrate (though Nitrate can quench some dyes; Gluconate is safer).
      
    • High

      
      : All calibration buffers must contain 150 mM 
      
      
      
      to depolarize the membrane potential to ~0 mV.
  • Ionophores (The Clamp):

    • Nigericin (10 µM):

      
       exchanger. Equilibrates pH.
      
    • Tributyltin (10 µM):

      
       exchanger. Equilibrates 
      
      
      
      .
Workflow

CalibrationWorkflow cluster_cal 3. Stepwise Calibration (The Clamp) Start Start: Cell Culture Load 1. Dye Loading (5-10 mM MQAE, 30-60 min) Start->Load Wash 2. Wash Cells (Remove extracellular dye) Load->Wash Step0 Perfuse 0 mM Cl- + Nigericin/Tributyltin Wash->Step0 Measure0 Record F0 (Max Fluorescence) Step0->Measure0 Step20 Perfuse 20-80 mM Cl- + Ionophores Measure0->Step20 MeasureX Record F (Quenched) Step20->MeasureX Step150 Perfuse 150 mM Cl- + Ionophores MeasureX->Step150 Analyze 4. Stern-Volmer Analysis Plot F0/F vs [Cl-] Step150->Analyze

Figure 2: The "Double-Ionophore" In Situ Calibration Workflow.

Step-by-Step Procedure
  • Dye Loading: Incubate cells with 5-10 mM MQAE (or reduced MEQ) in culture media for 30-60 minutes at 37°C.

  • Baseline: Wash cells 3x with standard HBS. Mount on microscope stage.

  • Experimental Run (Optional): If measuring a physiological response (e.g., CFTR activation by Forskolin), perform this before calibration.

  • Calibration Sequence:

    • Perfuse 0 mM

      
       High-
      
      
      
      buffer
      containing 10 µM Nigericin and 10 µM Tributyltin.
    • Wait 5-10 minutes for equilibration. Fluorescence will rise to its maximum (

      
      ). Image. 
      
    • Switch to 20 mM

      
       High-
      
      
      
      buffer
      + ionophores. Wait for plateau. Image.
    • Repeat for 40, 80, and 150 mM

      
      .
      
  • Background Correction: At the end, add 100 mM KSCN (Thiocyanate) to fully quench the probe. Any remaining signal is background autofluorescence (

    
    ) and must be subtracted from all data points.
    

Data Analysis & Calculation

Constructing the Plot
  • Subtract Background:

    
    .
    
  • Define

    
    :  Use the intensity from the 0 mM 
    
    
    
    calibration step as
    
    
    .
  • Calculate Ratio: For each calibration point, calculate

    
    .
    
  • Linear Regression: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Slope: The slope of this line is your intracellular

      
       (
      
      
      
      ).
    • Intercept: Should be close to 1.0.

Calculating Unknown

Once


 is determined for your specific cell type and optical setup, you can calculate absolute chloride concentration in experimental runs using the rearranged equation:


Note: You must measure


 (0 mM Cl-) for every single experiment, or normalize to a known starting concentration, as absolute fluorescence intensity varies with dye loading.

AnalysisLogic Data Raw Fluorescence Data BGSub Subtract Background (KSCN) Data->BGSub CalcRatio Calculate F0/F BGSub->CalcRatio Plot Plot vs [Cl-] (Calibration) CalcRatio->Plot Check Is Plot Linear? Plot->Check Linear Yes: Pure Collisional Extract Ksv (Slope) Check->Linear R² > 0.98 Curved No: Upward Curvature? Check->Curved R² < 0.98 Static Mixed Static/Dynamic Use Quadratic Fit Curved->Static Concave Up Pop Accessible Fractions Check Dye Localization Curved->Pop Concave Down

Figure 3: Decision Tree for Stern-Volmer Data Analysis.

Troubleshooting & Validation

  • Dye Leakage: If fluorescence drifts downward in the absence of chloride changes, the dye is leaking.

    • Solution: Use MEQ (better retention) or perform the experiment faster. Correct for drift by fitting a baseline decay curve.

  • Photobleaching: Quinolinium dyes are susceptible to UV bleaching.

    • Solution: Minimize exposure time. Use a shutter. Bin pixels to increase signal-to-noise ratio, allowing lower excitation power.

  • Non-Linear Plots:

    • Concave Up: Indicates "Sphere of Action" static quenching at very high concentrations (rare for physiological Cl-).

    • Concave Down: Indicates a fraction of the dye is "inaccessible" to chloride (e.g., bound to DNA or inside organelles).

References

  • Verkman, A. S. (1990).[11] "Development and biological applications of chloride-sensitive fluorescent indicators." American Journal of Physiology-Cell Physiology, 259(3), C375-C388. Link

  • Biwersi, J., & Verkman, A. S. (1991). "Cell-permeable fluorescent chloride indicators." Biochemistry, 30(22), 5569-5574. Link

  • Krapf, R., Illsley, N. P., Tsien, R. Y., & Verkman, A. S. (1988). "Structure-activity relationships of chloride-sensitive fluorescent indicators for biological application." Analytical Biochemistry, 169(1), 142-150.[8] Link

  • Thermo Fisher Scientific. "Fluorescent Chloride Indicators - Section 21.2." Molecular Probes Handbook. Link

  • Koncz, C., & Enyedi, P. (2014). "Monitoring of intracellular chloride concentration in assays of CFTR function." Journal of Cystic Fibrosis, 13, S16. Link

Sources

Application Note: Bioconjugation of 6-Methoxyquinolinium Dyes to Proteins for Targeted Chloride Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The precise measurement of intracellular chloride (


) dynamics is critical for understanding cellular volume regulation, transepithelial transport, and the pathophysiology of diseases such as cystic fibrosis. Quinolinium-based fluorescent indicators, particularly 6-methoxyquinolinium derivatives, are the gold standard for real-time chloride monitoring[1].

Commercially available dyes like MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) and SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) are widely used due to their high sensitivity to chloride[2]. However, small-molecule indicators suffer from significant limitations: they rapidly leak from cells, compartmentalize into unintended organelles, and in the case of MQAE, the ethyl ester group can slowly hydrolyze inside the cell, altering its fluorescence response and calibration[2].

The Bioconjugation Solution: By covalently linking a 6-methoxyquinolinium fluorophore to a carrier protein (e.g., Bovine Serum Albumin for microinjection) or a targeting protein (e.g., an antibody, nanobody, or SNAP-tag fusion protein), researchers can create stable, non-leaking, and subcellularly targeted macromolecular chloride sensors.

The Mechanism of Chloride Sensing

The fluorescence of 6-methoxyquinolinium dyes is quenched by


 via a dynamic, collisional mechanism rather than a static binding event[1]. Because the quenching relies on physical collisions between the hydrated chloride ion and the excited-state fluorophore, the photophysical properties (excitation and emission spectral shapes) remain unchanged during quenching[1].

Mechanism Ground Conjugated Dye (Ground State) Excited Excited State (Singlet) Ground->Excited UV Excitation (350nm) Fluorescence Radiative Decay (Fluorescence ~460nm) Excited->Fluorescence Low [Cl⁻] Quenched Non-Radiative Decay (Quenched) Excited->Quenched High [Cl⁻] Chloride Intracellular Cl⁻ (Collisional Quencher) Chloride->Excited Collision

Mechanism of collisional fluorescence quenching of 6-methoxyquinolinium by chloride ions.

Quantitative Data & Conjugation Parameters

To successfully bioconjugate these dyes, we utilize the carboxylic acid derivative of MQAE, known as N-(carboxymethyl)-6-methoxyquinolinium. This moiety is activated via carbodiimide crosslinker chemistry to form an amine-reactive N-hydroxysuccinimide (NHS) ester, which subsequently reacts with the primary amines (


-amino groups) of lysine residues on the target protein.
PropertyValue / Description
Fluorophore Core 6-methoxyquinolinium[1]
Excitation / Emission Maxima ~350 nm / ~460 nm
Quenching Mechanism Collisional (Dynamic) Quenching[1]
Typical

(Free Dye)
118 M

(SPQ) to 200 M

(MQAE)[2]
Reactive Handle Carboxylic Acid (Activated to NHS Ester)
Target Functional Group Primary Amines (Protein Lysines)
Optimal Conjugation pH 7.5 – 8.3
Molar Excess of Dye 10x to 20x (Protein dependent)

Experimental Workflow & Causality

The following workflow outlines the conversion of a carboxylated 6-methoxyquinolinium into a macromolecular sensor.

G Dye N-(carboxymethyl)- 6-methoxyquinolinium Activation EDC/NHS Activation (Anhydrous DMSO) Dye->Activation NHSEster Amine-Reactive NHS Ester Activation->NHSEster Conjugation Bioconjugation (pH 7.5 - 8.0) NHSEster->Conjugation Protein Target Protein (Lysine Residues) Protein->Conjugation Purification Size Exclusion Chromatography Conjugation->Purification Sensor Macromolecular Chloride Sensor Purification->Sensor

Workflow for the bioconjugation of 6-methoxyquinolinium to target proteins.

Phase 1: Fluorophore Activation (Generation of NHS Ester)

Objective: Convert the inert carboxylic acid of the dye into a highly reactive NHS ester. Causality: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to an unstable O-acylisourea intermediate. The addition of NHS converts this into a semi-stable amine-reactive ester. This reaction must be performed in anhydrous DMSO or DMF; the presence of water will rapidly hydrolyze the activated ester back to the unreactive carboxylate, resulting in conjugation failure.

  • Dissolve 5 mg of N-(carboxymethyl)-6-methoxyquinolinium bromide in 500 µL of anhydrous DMSO.

  • Add 1.5 molar equivalents of EDC-HCl and 1.5 molar equivalents of NHS.

  • Vortex thoroughly and incubate the reaction in the dark at room temperature for 2 hours.

  • Note: The resulting NHS-ester dye solution should be used immediately in Phase 2.

Phase 2: Protein Conjugation

Objective: Covalently attach the activated fluorophore to the protein scaffold. Causality: The target protein must be dissolved in an amine-free buffer (e.g., PBS or HEPES). Buffers containing Tris or glycine possess primary amines that will aggressively compete with the protein for the NHS ester, completely inhibiting bioconjugation. The pH is strictly maintained between 7.5 and 8.3 to ensure a sufficient fraction of the protein's lysine


-amino groups are unprotonated and nucleophilic.
  • Prepare the target protein at a concentration of 2–5 mg/mL in 1X PBS (pH 7.4) or 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Slowly add a 10- to 20-fold molar excess of the activated NHS-ester dye (from Phase 1) to the protein solution while stirring gently.

  • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture in the dark at room temperature for 2 hours, or overnight at 4°C with continuous end-over-end rotation.

Phase 3: Purification

Objective: Isolate the macromolecular sensor from unreacted dye and crosslinking byproducts. Causality: Size exclusion chromatography (SEC) via desalting columns (e.g., Sephadex G-25) is strongly preferred over dialysis. SEC separates the large protein conjugate (>10 kDa) from the small unreacted dye (~400 Da) in minutes. This rapid separation minimizes the risk of non-specific hydrophobic dye aggregation on the protein surface, which frequently occurs during prolonged dialysis and can artificially inflate the perceived Degree of Labeling (DOL).

  • Equilibrate a pre-packed SEC desalting column (e.g., PD-10 or Zeba Spin) with 1X PBS (pH 7.4).

  • Load the conjugation reaction mixture onto the column.

  • Elute the purified bioconjugate according to the column manufacturer's instructions. The labeled protein will elute in the void volume, while the unreacted dye will be retained in the column matrix.

The Self-Validating System: Sensor Calibration

A bioconjugation protocol is only as reliable as its functional validation. Because the local protein microenvironment can sterically shield the conjugated 6-methoxyquinolinium fluorophore from chloride collisions, the Stern-Volmer constant (


) of the new macromolecular sensor will differ from the free dye[2] and must be empirically determined.

Validation Protocol (Stern-Volmer Quenching Assay):

  • Dilute the purified protein conjugate to a working concentration (e.g., 1 µM) in a chloride-free buffer (e.g., 20 mM HEPES, 150 mM Sodium Gluconate, pH 7.4).

  • Measure the baseline fluorescence intensity (

    
    ) using a spectrofluorometer (Excitation: 350 nm; Emission: 460 nm).
    
  • Titrate the conjugate with increasing concentrations of NaCl (0 to 100 mM). Crucial Step: To rule out ionic strength artifacts, maintain a constant total ionic strength by proportionally decreasing the Sodium Gluconate concentration as NaCl is added.

  • Measure the fluorescence intensity (

    
    ) at each chloride concentration.
    
  • Plot the data using the Stern-Volmer equation:

    
    
    
  • Validation Criteria: A linear response confirms that the quenching mechanism remains dynamic (collisional)[1]. The slope of this line yields the new

    
    , which is strictly required to calibrate the sensor for downstream live-cell imaging applications.
    

References

1.[1] Synthesis and characterization of dual-wavelength Cl−-sensitive fluorescent indicators for ratio imaging - American Journal of Physiology. physiology.org. URL: 2.[2] Fluorescent Ion Indicators - Biotium. biotium.com. URL: 3. MQAE, Fluorescent chloride ion indicator (CAS 162558-52-3) - Abcam. abcam.com. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Quantum Yield in 1-Ethyl-6-Methoxyquinolinium (MEQ) Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MEQ Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the fluorescence quantum yield (QY) of 1-ethyl-6-methoxyquinolinium (MEQ) and its derivatives.

MEQ is a premier intracellular halide indicator. However, its photophysics are frequently misunderstood. MEQ does not form a ground-state complex with target ions; instead, its fluorescence is modulated via a transient diffusion-limited collisional quenching mechanism[1]. Therefore, a "low quantum yield" in your assay is rarely a defect of the dye itself, but rather a symptom of incomplete intracellular processing, off-target environmental quenching, or pre-analytical preparation errors.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: The baseline fluorescence of my MEQ-loaded cells is unexpectedly low. Is the intrinsic quantum yield of the dye degrading? A: No. The unquenched intrinsic quantum yield of fully active MEQ is exceptionally high (


)[2]. If your baseline signal is weak, the issue almost always lies in the loading phase. MEQ is highly polar and membrane-impermeant. It must be chemically reduced to 6-methoxy-N-ethyl-1,2-dihydroquinoline (diH-MEQ) to passively cross the plasma membrane[2]. Once inside, it relies on ubiquitous intracellular reactive oxygen species (ROS) to oxidize it back into the fluorescent MEQ. If your cells have low basal ROS, or if your diH-MEQ was poorly synthesized, the dye remains in its non-fluorescent dihydro-state, resulting in a low apparent QY.

Q2: How does collisional quenching actually reduce the quantum yield? A: MEQ detects halides through dynamic collisional quenching, governed by Stern-Volmer kinetics. When an excited-state MEQ molecule collides with a halide ion (like Cl⁻), a charge-transfer mechanism occurs, providing a non-radiative decay pathway back to the ground state[2]. Because no permanent ground-state complex is formed, the dye's absorption spectrum remains unchanged, but its emission intensity and lifetime are drastically reduced[1].

Q3: My signal-to-noise ratio is terrible, and the background is highly fluorescent. How do I fix this? A: High extracellular background fluorescence is caused by unreacted MEQ in your diH-MEQ loading solution. Because MEQ cannot enter the cell, it accumulates in the extracellular matrix. You must perform a rigorous chloroform/water extraction during the NaBH₄ reduction step (see Workflow 1). The lipophilic diH-MEQ will partition into the chloroform, while the polar, unreacted MEQ will wash away in the aqueous layer.

MEQ_Pathway A diH-MEQ (Non-fluorescent) B Plasma Membrane (Diffusion) A->B C Intracellular diH-MEQ B->C D Oxidation (Intracellular ROS) C->D E MEQ (Active) High QY (~0.70) D->E E->E Unquenched Emission (440 nm) F Collisional Quenching (Cl⁻, Br⁻, I⁻) E->F Dynamic Quenching G Quenched MEQ (Low QY) F->G Dynamic Quenching

Fig 1: Intracellular loading, oxidation, and collisional quenching pathway of MEQ fluorophores.

Part 2: Quantitative Data & Photophysical Benchmarks

To accurately troubleshoot your assays, you must understand the baseline photophysics of the 1-ethyl-6-methoxyquinolinium core. Use the tables below to identify potential off-target quenchers in your buffers.

Table 1: MEQ Photophysical Properties

Parameter Value Causality / Impact on Assay
Absorbance Max 344 nm Requires UV excitation. Ensure your optics are optimized for near-UV[2].
Emission Max 440 nm Large Stokes shift minimizes excitation scatter interference[2].

| Unquenched QY (


)  | ~0.70 | Represents the absolute maximum signal in a Cl⁻-free environment[2]. |
| Extinction Coefficient  | 4100 M⁻¹ cm⁻¹ | Moderate absorptivity; requires optimal intracellular accumulation for high signal[2]. |

Table 2: Stern-Volmer Quenching Constants (


) in Aqueous Buffer 
Note: A higher 

indicates a stronger quenching effect on the quantum yield. | Anion |

(M⁻¹) | Troubleshooting Insight | | :--- | :--- | :--- | | Iodide (I⁻) | 360 | Highly potent quencher. Avoid using iodide salts in your assay buffers[2]. | | Thiocyanate (SCN⁻) | 300 | Strong quencher. Ensure no cross-contamination from chaotropic lysis buffers[2]. | | Bromide (Br⁻) | 275 | Strong quencher. Do not use bromide-based drug compounds during screening[2]. | | Chloride (Cl⁻) | 145 | Target analyte. Intracellular

drops to ~19 M⁻¹ due to macromolecular crowding[2]. | | Nitrate (NO₃⁻) | 0 | Zero quenching. Ideal substitute anion for Cl⁻-free control buffers[2]. |
Part 3: Experimental Protocols & Troubleshooting Workflows
Workflow 1: Optimized Reduction of MEQ to diH-MEQ

Causality: Commercially sourced MEQ must be reduced to diH-MEQ immediately prior to loading. Sodium borohydride (NaBH₄) is used to neutralize the positively charged quinolinium ring. If this step is poorly executed, the dye will not enter the cells, resulting in a near-zero apparent quantum yield.

  • Solubilization: Dissolve 5 mg of MEQ in 1 mL of anhydrous methanol. Why anhydrous? Water prematurely hydrolyzes NaBH₄, halting the reduction process.

  • Reduction: Add a 5-fold molar excess of NaBH₄. Purge the vial with nitrogen gas and incubate in the dark at room temperature for 30 minutes. The solution will turn from yellow to colorless as the active fluorophore is masked.

  • Phase Extraction (Critical Step): Add 2 mL of chloroform and 2 mL of distilled water. Vortex vigorously for 60 seconds, then centrifuge at 1000 x g for 3 minutes to separate the phases.

  • Isolation: Extract the lower organic (chloroform) layer, which contains the lipophilic diH-MEQ. The upper aqueous layer contains unreacted, highly fluorescent MEQ. Discard the aqueous layer to prevent extracellular background noise.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen. Reconstitute the resulting diH-MEQ film in DMSO for immediate cell loading.

Workflow 2: The Self-Validating QY Lysis Assay

Causality: If you observe low fluorescence in your cells, you must decouple the intrinsic quantum yield of the dye from environmental Cl⁻ quenching. This protocol acts as a self-validating system: by lysing the cells into a Cl⁻-free buffer (using Nitrate, which has a


 of 0), you force the MEQ to its maximum unquenched state.
  • Preparation: Load your cell population with diH-MEQ and allow 30 minutes for intracellular oxidation.

  • Aliquot: Split the cell suspension equally into two cuvettes or microplate wells.

  • Control Well (Physiological): Add a standard physiological buffer (e.g., PBS containing ~137 mM Cl⁻).

  • Test Well (Cl⁻-Free Lysis): Add a lysis buffer composed of 150 mM KNO₃ and 1% Triton X-100. Why KNO₃? Nitrate does not quench MEQ[2].

  • Measurement & Logic: Excite at 344 nm and read emission at 440 nm. Apply the logic tree below to diagnose your assay.

Troubleshooting_Logic Start Issue: Low Apparent Quantum Yield Test Self-Validating Lysis Test (Lyse in Cl⁻-free buffer) Start->Test Res1 Fluorescence Spikes Test->Res1 Res2 Fluorescence Remains Low Test->Res2 Root1 High Intracellular Cl⁻ or Off-Target Quenchers Res1->Root1 Root2 Incomplete diH-MEQ Oxidation or Poor Loading Res2->Root2 Fix1 Verify buffer composition Check for heavy metals Root1->Fix1 Fix2 Optimize NaBH4 reduction Increase loading time Root2->Fix2

Fig 2: Diagnostic logic tree for troubleshooting low apparent quantum yield in MEQ experiments.

References
  • Cell-permeable fluorescent indicator for cytosolic chloride. Biochemistry (ACS Publications). Biwersi, J., & Verkman, A. S. (1991). URL:[Link]

Sources

Removing unreacted starting materials from quinolinium dye synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center for researchers facing purity challenges in quinolinium (cyanine) dye synthesis. It prioritizes actionable protocols, mechanistic understanding, and self-validating workflows.

Topic: Removal of Unreacted Starting Materials (Quaternary Salts & Aldehydes) Ticket ID: CHEM-SUP-882 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Overview

The Challenge: The synthesis of quinolinium-based cyanine dyes (e.g., Cy3, Cy5, Thiazole Orange) typically involves a Knoevenagel condensation between a quaternary ammonium salt (nucleophile) and an electrophile (often an aldehyde or orthoester) in the presence of a base.

The Impurities:

  • Unreacted Quaternary Salt (Cationic): High polarity, often co-precipitates with the product.

  • Unreacted Electrophile (Aldehyde/Linker): Generally lower polarity, soluble in organic solvents.

  • Base/Salt Byproducts: Pyridinium salts, acetates.

The Solution Logic: Purification relies on exploiting the solubility differential between the conjugated dye (extended


-system, rigid) and the starting materials. We employ a "Filter-first" approach, followed by chromatographic refinement if necessary.

Primary Workflow: Solubility-Based Purification (Trituration)

The first line of defense. 80% of purification cases can be resolved here without chromatography.

Protocol A: The "Crash-Out" Method (Precipitation)

Best for: Removing organic-soluble aldehydes and reaction solvents (acetic anhydride, pyridine).

Step-by-Step:

  • Concentration: Remove the reaction solvent (e.g., ethanol or acetic anhydride) under reduced pressure. Do not dry to completion; leave a viscous oil (~1-2 mL).

  • Precipitation: Slowly add Diethyl Ether (or MTBE) to the oil while stirring vigorously.

    • Ratio: 1:20 (Residue : Ether).

  • Trituration: Sonicate the flask for 5-10 minutes. The dye should form a solid precipitate, while unreacted aldehydes and non-polar impurities remain in the supernatant.

  • Filtration: Filter the solid using a sintered glass funnel.

  • The Critical Wash: Wash the filter cake 3x with fresh Diethyl Ether.

Self-Validation (Did it work?):

  • Visual Check: The filtrate (ether layer) should be slightly colored (impurities) but transparent. The solid should be powdery, not gummy.

  • TLC Check: Run a TLC of the solid vs. the filtrate. The filtrate should contain the high-Rf aldehyde spot.

Protocol B: The "Reverse" Wash (For Sulfonated/Water-Soluble Dyes)

Best for: Sulfonated quinolinium dyes (e.g., Sulfo-Cy5) that are water-soluble.[1]

  • Dissolution: Dissolve the crude reaction mixture in a minimum amount of Methanol .

  • Precipitation: Add Ethyl Acetate dropwise until turbidity persists.

  • Cooling: Place at -20°C for 2 hours.

  • Centrifugation: Spin down the dye. Decant the supernatant (contains unreacted starting materials).

Advanced Workflow: Chromatographic Separation

When precipitation yields insufficient purity (<95%).

The "Tailing" Problem

Cationic quinolinium dyes interact strongly with the silanol groups (


) on silica gel, causing severe streaking/tailing. This makes separating the starting quaternary salt (also cationic) difficult.
Solution: Modified Mobile Phases
Chromatography TypeStationary PhaseRecommended Solvent SystemAdditive (Critical)Target Impurity Removed
Normal Phase Silica Gel (Standard)DCM : Methanol (Gradient 0%

20%)
0.1% Acetic Acid OR 1% Triethylamine Non-polar aldehydes, degradation products
Reverse Phase C18 (Sep-Pak or Prep HPLC)Water : Acetonitrile (Gradient 5%

95%)
0.1% TFA or 10mM TEAA Buffer Unreacted Quaternary Salts, Inorganic salts
Alumina Neutral AluminaDCM : EthanolNone requiredAcid-sensitive dyes

Expert Insight: For Normal Phase Silica , pre-wash the column with the eluent containing 1% Triethylamine. This "caps" the active silanol sites, preventing the dye from sticking and allowing it to elute as a sharp band.

Visual Decision Tree (Workflow)

DyePurification Start Crude Reaction Mixture SolubilityCheck Is the Dye Water Soluble? (Sulfonated vs Non-Sulfonated) Start->SolubilityCheck OrgSoluble Non-Sulfonated (Organic Soluble) SolubilityCheck->OrgSoluble Hydrophobic WaterSoluble Sulfonated (Water Soluble) SolubilityCheck->WaterSoluble Hydrophilic EtherPrecip Precipitation w/ Et2O (Protocol A) OrgSoluble->EtherPrecip TLC_Check1 TLC Purity Check (DCM:MeOH 9:1) EtherPrecip->TLC_Check1 SilicaCol Silica Column DCM:MeOH + 1% TEA TLC_Check1->SilicaCol Impurities Present Final Pure Dye (>95%) TLC_Check1->Final Single Spot SilicaCol->Final RP_Precip Precipitation w/ EtOAc (Protocol B) WaterSoluble->RP_Precip HPLC_Check HPLC Purity Check RP_Precip->HPLC_Check C18_Col Reverse Phase (C18) H2O:ACN + 0.1% TFA HPLC_Check->C18_Col Impurities Present HPLC_Check->Final Single Peak C18_Col->Final

Caption: Decision matrix for selecting the optimal purification route based on dye solubility properties.

Troubleshooting & FAQs

Q: I precipitated my dye, but it's an oil/gum, not a powder. How do I fix this? A: This is called "oiling out." It happens when the solvent mixture is too rich in the good solvent (e.g., ethanol).

  • Fix: Decant the supernatant. Add fresh diethyl ether. Scratch the side of the flask vigorously with a glass rod while sonicating. The mechanical stress often induces crystallization. Alternatively, add a seed crystal if available.

Q: On TLC, my dye stays at the baseline (Rf = 0). A: Your eluent is too non-polar, or the dye is interacting with the silica.

  • Fix: Switch to Dichloromethane : Methanol (85:15) . If it still streaks or stays at the baseline, add 1% Triethylamine or 1% Acetic Acid to the eluent to disrupt the ionic interaction.

Q: How do I distinguish unreacted quaternary salt from the product on NMR? A: Look at the polymethine bridge protons.

  • Target Signal: The vinylic protons of the cyanine bridge typically appear between 6.0 - 8.5 ppm as doublets or triplets (depending on chain length).

  • Impurity Signal: The starting quaternary salt will lack these specific conjugated bridge signals but will show similar aromatic peaks. Also, check the integration of the

    
    -alkyl groups; excess integration here indicates trapped starting material.
    

Q: My yield is low (<30%). Where did the product go? A: Check your filtrate (supernatant) from the precipitation step. If the dye is too soluble in the ether/ethyl acetate mix, you washed it away.

  • Recovery: Evaporate the filtrate and try reprecipitating with a colder, more non-polar solvent (e.g., Hexane:Ether 1:1) or proceed directly to C18 chromatography.

References

  • Standard Precipitation Methods: Mojzych, M., & Henary, M. (2008). Synthesis of Cyanine Dyes. Topics in Heterocyclic Chemistry. (Describes the ether precipitation workflow for standard cyanines).

  • Chromatographic Additives: Biotage Application Note. (2023).[2] Purifying ionic compounds by flash column chromatography. (Validates the use of triethylamine/acid modifiers for cationic compounds).

  • Recrystallization of Quinolinium Salts: AIP Conference Proceedings. (2017). Recrystallized Quinolinium Ionic Liquids for Electrochemical Analysis. (Provides solvent ratios for quinolinium salt purification).

  • Solid-Phase & Purification Strategies: Mason, S. J., et al. (2005). Solid-phase methods for the synthesis of cyanine dyes. Journal of Organic Chemistry.[3] (Discusses advanced purification including C18 usage).

Sources

Minimizing background fluorescence in quinolinium-based chloride assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Quinolinium-Based Chloride Assays. As a Senior Application Scientist, I have designed this guide to move beyond basic vendor protocols. To truly master intracellular chloride (


) imaging using dyes like MQAE, SPQ, and MEQ, we must understand the physical chemistry of the fluorophores.

By understanding the causality behind background fluorescence and signal drift, we can engineer self-validating experimental systems that isolate true chloride fluxes from cellular artifacts.

Part 1: The Causality of Background Fluorescence

Quinolinium-based dyes do not bind chloride in the traditional sense; they do not form a ground-state complex, nor do they exhibit a spectral shift upon interacting with the ion (1[1]). Instead, they operate via diffusion-limited collisional quenching . When an excited quinolinium molecule collides with a halide ion, it returns to its ground state through a non-radiative pathway, decreasing the emitted fluorescence (2[2]).

Because this mechanism relies on physical collisions, any intracellular molecule capable of absorbing that energy can act as a quencher. This introduces significant background interference from intracellular quenchers (ICQs) like endogenous proteins and organic anions (3[3]). Furthermore, the UV excitation required for these dyes (340–360 nm) strongly excites cellular NADH and flavins, creating an additive background autofluorescence that must be systematically uncoupled from the true chloride signal.

G Excitation UV Excitation (340-360 nm) Fluorophore Quinolinium Dye (MQAE/SPQ) Excitation->Fluorophore Chloride Chloride Ion (Cl-) Target Quencher Fluorophore->Chloride Collisional Quenching ICQ Intracellular Quenchers (Proteins, Organic Anions) Fluorophore->ICQ Non-specific Quenching Signal Fluorescence Emission (450-460 nm) Fluorophore->Signal Unquenched State Chloride->Signal Decreases Emission Background Background Noise & Artifacts ICQ->Background False Cl- Signal Autofluorescence Cellular Autofluorescence (NADH, Flavins) Autofluorescence->Background Additive Emission

Diagram 1: Collisional quenching mechanism and background fluorescence sources.

Part 2: Troubleshooting FAQs

Q1: Why is my baseline fluorescence highly variable between cells before any chloride flux occurs? The Causality: This is typically caused by dye self-quenching combined with uneven cellular uptake. Quinolinium dyes like MQAE exhibit severe self-quenching at high intracellular concentrations (>100 µM) (2[2]). When cells are overloaded, the Stern-Volmer constant (


) drops dramatically (from ~185 

in vitro to as low as 2

in vivo), and the fluorescence lifetime decreases independently of chloride (4[4]). The Fix: Titrate your loading concentration down. Use the absolute minimum concentration required to overcome cellular autofluorescence (typically 2–5 mM in the bath) (5[5]). Alternatively, transition from intensity-based imaging to Fluorescence Lifetime Imaging Microscopy (FLIM), which is independent of dye concentration (6[6]).

Q2: During anisosmotic treatments, I see a change in fluorescence, but I suspect it's not a true chloride flux. How can I verify this? The Causality: You are likely observing a cell volume artifact. Because quinolinium fluorescence is quenched by intracellular proteins and organic anions, changes in cell volume alter the physical concentration of these ICQs (3[3]). Cell swelling dilutes the ICQs, reducing background quenching and causing an artificial increase in fluorescence, which mimics a drop in chloride. The Fix: Run a chloride-free control experiment using an impermeant anion substitute like nitrate (


). If the fluorescence still shifts during the osmotic challenge in a zero-chloride environment, your signal is volume-driven, not chloride-driven (3[3]).

Q3: My signal drifts constantly over a 30-minute recording window. Is the dye photobleaching? The Causality: While UV photobleaching is a factor, continuous linear signal drift is most often caused by dye leakage. SPQ has a rapid leakage half-time of approximately 8.6 minutes at 37°C (7[7]), and MQAE leaks up to 20% per hour (5[5]). The Fix: If long-term imaging is required, use the uncharged compound diH-MEQ. It easily permeates the membrane and is oxidized intracellularly into the charged, membrane-impermeable MEQ, drastically reducing leakage (8[8]). Furthermore, utilizing two-photon excitation (e.g., at 750 nm) limits photobleaching to the focal plane, stabilizing the baseline (2[2]).

Part 3: Quantitative Comparison of Quinolinium Dyes

To minimize background, you must select the dye whose permeability and quenching constants best match your assay's temporal window.

DyeExcitation / EmissionIn Vitro

In Vivo

Cell PermeabilityPrimary Application & Notes
SPQ 344 nm / 443 nm~118

~12

Poor (Requires shock)Patch-clamp, Liposomes. High leakage rate (

~8.6 min) (7[7]).
MQAE 350 nm / 460 nm~185

2 - 40

HighLive-cell imaging, FLIM. Higher quantum yield than SPQ (2[2]).
MEQ 344 nm / 440 nm~145

~30

High (Loaded as diH-MEQ)Long-term tracking. Oxidizes intracellularly to prevent leakage (8[8]).

Part 4: Self-Validating Experimental Protocol (MQAE)

A robust assay cannot rely on simple background subtraction from an unloaded cell. To ensure trustworthiness, the protocol below incorporates an in situ calibration step. This forces the intracellular chloride to known values at the end of the experiment, validating that the dynamic range of the dye was not compromised by autofluorescence or leakage.

Step 1: Dye Preparation & Loading

  • Dissolve MQAE in anhydrous DMSO to create a 10 mM stock. Protect from light.

  • Dilute the stock to 4 mM in a physiological buffer (e.g., Krebs-HEPES) (9[9]).

  • Incubate cells for 30–60 minutes at 37°C.

  • Critical Step: Wash cells 3 to 5 times with dye-free buffer to completely remove extracellular MQAE, which otherwise causes massive background fluorescence (10[10]).

Step 2: Baseline Acquisition

  • Mount the sample on an epifluorescence or confocal microscope.

  • Excite at 350 nm (or 750 nm for two-photon) and collect emission at 460 nm. Record the baseline fluorescence (

    
    ) prior to applying your biological stimulus.
    

Step 3: In Situ Calibration (The Self-Validation Phase) To convert arbitrary fluorescence units into absolute


 and account for unquenchable background, you must clamp the intracellular chloride to the extracellular bath.
  • Prepare calibration solutions containing a fixed total molarity (e.g., 150 mM) of

    
     and 
    
    
    
    at varying ratios to step the
    
    
    from 0 mM to 150 mM.
  • Add an ionophore cocktail to the calibration buffers: 10 µM Nigericin (to equilibrate ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) and 10 µM Tributyltin  (to equilibrate 
    
    
    
    ) ().
  • Perfuse the cells with the 0 mM

    
     buffer. The fluorescence should spike to its maximum (
    
    
    
    ). If
    
    
    is low, your dye has leaked out.
  • Perfuse with increasing

    
     concentrations and record the steady-state fluorescence (
    
    
    
    ).
  • Plot the data using the Stern-Volmer equation:

    
    . The linear fit will provide your specific intracellular 
    
    
    
    , automatically factoring out static background noise.

Workflow Step1 1. Dye Loading Optimize Concentration (<5 mM) Step2 2. Wash & Equilibration Remove Extracellular Dye Step1->Step2 Step3 3. Baseline Acquisition Measure Autofluorescence Step2->Step3 Step4 4. In Situ Calibration Nigericin + Tributyltin Step3->Step4 Step5 5. Stern-Volmer Analysis Isolate True Cl- Signal Step4->Step5

Diagram 2: Self-validating experimental workflow for MQAE loading and in situ FLIM calibration.

References

  • Hamamatsu Photonics. "Chloride ion sensitive fluorescent dye for Drug Screening".
  • MedChemExpress.
  • PMC - NIH. "Twenty years of fluorescence imaging of intracellular chloride".
  • Frontiers. "Genetically encoded optical sensors for monitoring of intracellular chloride...".
  • PMC - NIH. "Measurement of changes in cell volume based on fluorescence quenching".
  • American Journal of Physiology.
  • PubMed - NIH. "Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules...".
  • Thermo Fisher Scientific.
  • BenchChem. "A Comparative Analysis of the Blue Fluorescent Dye 7-Hydroxy-1-Methyl-Quinolinium...".
  • bioRxiv. "Quantitative fluorescence lifetime imaging uncovers a novel role for KCC2...".
  • PMC - NIH.
  • Frontiers. "Glial Chloride Homeostasis Under Transient Ischemic Stress".

Sources

Technical Support Center: Purification of Zwitterionic Quinolinium Sulfonates by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the analysis and purification of zwitterionic quinolinium sulfonates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these complex molecules in HPLC. Zwitterionic compounds, which contain both positive (the quinolinium nitrogen) and negative (the sulfonate group) charges, exhibit highly pH-dependent behavior that can complicate separation. This resource provides expert-driven, practical solutions to common issues, ensuring the integrity and efficiency of your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about handling zwitterionic quinolinium sulfonates to build a strong methodological base.

Q1: What is a zwitterion, and how does its structure impact HPLC separation?

A zwitterion is a neutral molecule that possesses an equal number of positive and negative charges at different locations within the molecule. In the case of quinolinium sulfonates, the quinolinium nitrogen is permanently positively charged (cationic), while the sulfonate group is negatively charged (anionic). This dual-charge nature makes their retention in reversed-phase (RP) HPLC highly dependent on the mobile phase pH.[1][2] The pH determines the overall charge of the molecule and its interaction with the stationary phase. At a pH far from the compound's isoelectric point (pI), it will behave as either a strong cation or anion, while near its pI, it is neutral but extremely polar, often leading to poor retention on traditional C18 columns.[3]

Q2: How does mobile phase pH control the retention of a quinolinium sulfonate?

The mobile phase pH is the most powerful tool for manipulating the retention of ionizable compounds.[1][4][5][6] For a quinolinium sulfonate, adjusting the pH alters the ionization state of any other acidic or basic functional groups on the molecule, which in turn changes its overall polarity and interaction with the stationary phase.

  • Low pH (e.g., pH < 3): The sulfonate group is ionized (negative), and the quinolinium nitrogen is ionized (positive). If other basic groups are present, they will be protonated, giving the molecule a net positive charge. This can lead to strong ionic interactions.

  • Mid-range pH (near pI): The molecule exists as a zwitterion with a net neutral charge. In this state, it is highly polar and may exhibit poor retention on non-polar stationary phases like C18.[3]

  • High pH (e.g., pH > 8): The sulfonate and quinolinium groups remain ionized. If acidic groups (like phenols) are present, they will be deprotonated, giving the molecule a net negative charge.

It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form and avoid peak splitting.[1][4]

Analyte Charge State vs. Mobile Phase pH

The following diagram illustrates how the net charge of a hypothetical quinolinium sulfonate with an additional acidic group (pKa ~9) and a basic group (pKa ~4) changes with mobile phase pH.

G Figure 1: Influence of Mobile Phase pH on Analyte Charge State cluster_low_ph Low pH (<3) cluster_mid_ph Mid pH (pI) cluster_high_ph High pH (>10) low_ph Net Positive Charge (Cationic Behavior) mid_ph Net Neutral Charge (Zwitterionic Behavior) low_ph->mid_ph Increasing pH high_ph Net Negative Charge (Anionic Behavior) mid_ph->high_ph Increasing pH

Caption: Analyte charge states at different pH ranges.

Q3: What type of HPLC column is best for purifying zwitterionic quinolinium sulfonates?

While traditional C18 columns can be used, they often provide insufficient retention for polar zwitterions.[3] More advanced stationary phases are typically required for robust and reliable separations.

Column TypePrinciple of SeparationAdvantages for ZwitterionsDisadvantages
Standard C18 Hydrophobic (Reversed-Phase) interactions.Widely available and understood.Poor retention for polar zwitterions, potential for peak tailing due to silanol interactions.[3][7]
Polar-Embedded C18 Mixed hydrophobic and polar (e.g., amide, carbamate) interactions.Improved retention for polar compounds, better peak shape for bases, compatible with 100% aqueous mobile phases.Selectivity can be complex to optimize.
Mixed-Mode Combines Reversed-Phase with Ion-Exchange (cationic, anionic, or zwitterionic).[8][9]Excellent and tunable retention for charged and polar compounds.[3][8][10] Simplifies mobile phase (no ion-pairing agents needed).[8]Method development can be more complex; columns can be more expensive.
HILIC Hydrophilic Interaction Liquid Chromatography. A polar stationary phase with a high organic mobile phase.Excellent for very polar compounds that are unretained in RP.[11] Retention increases with polarity.Requires high organic content in mobile phase; salt buffers are necessary to control ionic interactions.[11]

For most quinolinium sulfonates, a Mixed-Mode or Polar-Embedded C18 column is the recommended starting point.

Troubleshooting Guide

This section provides solutions to specific problems encountered during the HPLC purification of zwitterionic quinolinium sulfonates.

Problem: My compound shows little to no retention on a C18 column, eluting at or near the void volume.

  • Likely Cause: Your compound is behaving as a highly polar zwitterion under the current mobile phase conditions, leading to minimal hydrophobic interaction with the C18 stationary phase.[3] This is common when the mobile phase pH is close to the compound's isoelectric point (pI).

  • Step-by-Step Solution:

    • Modify Mobile Phase pH: Adjust the pH significantly lower (e.g., to pH 2.5-3.0 using formic acid or TFA) or higher (e.g., to pH 8-9 using ammonium bicarbonate), provided your column can tolerate it. This forces the molecule into a net cationic or anionic state, which can increase retention.[1][6]

    • Consider an Alternative Column: If pH adjustment is insufficient, your compound is likely too polar for standard reversed-phase.

      • Switch to a Mixed-Mode column that offers both reversed-phase and ion-exchange retention mechanisms.[9] This provides a direct way to retain charged molecules.

      • Alternatively, switch to a HILIC column , which is specifically designed for retaining highly polar compounds.[11]

Problem: I am observing severe peak tailing for my quinolinium sulfonate.

  • Likely Cause: This is often caused by secondary ionic interactions between the positively charged quinolinium group and deprotonated (negatively charged) residual silanol groups on the silica-based column packing.[7][12] This is especially problematic for basic compounds at mid-range pH.

  • Step-by-Step Solution:

    • Lower the Mobile Phase pH: Decrease the pH to below 3 using an acid like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[12]

    • Increase Buffer Concentration: A higher concentration of buffer salts (e.g., 20-50 mM ammonium formate) can help shield the charged sites on both the analyte and the stationary phase, improving peak shape.[11]

    • Use an Ion-Pairing Agent (for RP): If other options fail, consider adding a cationic ion-pairing agent like tetra-butylammonium (TBA) phosphate to the mobile phase.[13] However, be aware that ion-pairing agents are often non-volatile, making them incompatible with mass spectrometry, and can be difficult to remove from the column.

    • Switch to a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, fully end-capped column.

HPLC Method Development Workflow

This diagram outlines a systematic approach to developing a robust purification method for zwitterionic quinolinium sulfonates.

G Figure 2: Systematic Method Development Workflow start 1. Define Separation Goal (Purity, Throughput) col_select 2. Column Selection (Start with Mixed-Mode or Polar-Embedded C18) start->col_select ph_screen 3. Mobile Phase pH Screening (Test pH 3, 5, 8) col_select->ph_screen solvent_opt 4. Organic Solvent Optimization (Acetonitrile vs. Methanol) ph_screen->solvent_opt gradient_opt 5. Gradient Optimization (Adjust Slope and Time) solvent_opt->gradient_opt troubleshoot 6. Troubleshoot & Refine (Address Tailing, Resolution) gradient_opt->troubleshoot troubleshoot->ph_screen Poor Retention/ Peak Shape finalize 7. Finalize & Validate Method troubleshoot->finalize Issues Resolved

Caption: A logical workflow for HPLC method development.

Problem: My compound's retention time is drifting between injections.

  • Likely Cause: Unstable mobile phase pH is the most common culprit for retention time drift with ionizable compounds.[4] If the mobile phase is not adequately buffered, or if the pH is too close to the analyte's pKa, small changes can cause significant shifts in retention.

  • Step-by-Step Solution:

    • Ensure Proper Buffering: Use a suitable buffer at a concentration of at least 10-20 mM. The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity. For example, use formic acid/ammonium formate for pH ~3.7 and acetic acid/ammonium acetate for pH ~4.7.

    • Verify pH After Mixing: Always measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent. Adding organic solvent can slightly alter the effective pH.

    • Avoid pH Near pKa: As a best practice, adjust your mobile phase pH to be at least 2 units away from any of your analyte's pKa values to ensure it remains in a single, stable ionic state.[1][4]

    • System Equilibration: Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting your injection sequence. This can take 10-20 column volumes, especially when changing mobile phases.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • Crawford Scientific. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Shodex. (n.d.). Shodex Column Recommendations for Cleanup and Separation of Sulfonated PAH Isomers in Produced Water.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Zahrobsky, M., et al. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 10(9), 1179-1189.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Wang, S., et al. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases.
  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms.
  • Chemistry Stack Exchange. (2020, February 13). Why can zwitterions be difficult detect by HPLC-MS?.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Welch Materials, Inc. (n.d.). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Welch Materials, Inc.
  • Gilson, Inc. (n.d.). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from Gilson, Inc.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.

Sources

Validation & Comparative

Comparative Guide: ¹H NMR Characterization of 1-Ethyl-6-methoxy-2-quinoliniumsulfonate vs. Traditional Halide Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the structural integrity and functional viability of fluorescent probes used in physiological assays. Traditional quinolinium-based chloride sensors, such as MEQ (6-methoxy-N-ethylquinolinium iodide), have historically served as the gold standard for cytosolic chloride detection[1]. However, their reliance on an external counterion (which can induce self-quenching) and their susceptibility to nucleophilic attack at the highly electrophilic C2 position limit their long-term stability in complex biological matrices[2].

The compound 1-ethyl-6-methoxy-2-quinoliniumsulfonate represents a next-generation zwitterionic alternative. By introducing a sulfonate group at the C2 position, the molecule forms an inner salt. This modification blocks the vulnerable C2 site, enhancing chemical stability, and eliminates the need for an external halide counterion. This guide objectively compares the structural elucidation of this zwitterionic sensor using High-Field ¹H NMR against alternative analytical modalities and traditional MEQ sensors, providing a self-validating experimental protocol for researchers and drug development professionals.

Analytical Modality Comparison

When verifying the structure of highly polar, zwitterionic dyes, the choice of analytical modality dictates the confidence level of the structural elucidation. Table 1 compares High-Field ¹H NMR (the primary product method) against alternative techniques.

Table 1: Comparison of Structural Elucidation Modalities for Zwitterionic Quinolinium Sensors

Analytical ModalityPrimary Data OutputPerformance Advantage for ZwitterionsLimitations / Drawbacks
High-Field ¹H NMR (600 MHz) Exact proton mapping, spin-system correlation, and quantitative integration.Unambiguous regiochemistry. The absolute absence of the H2 proton definitively proves C2-sulfonation over C4-isomerization.Requires high sample purity (>95%) and relatively high concentrations (~5-10 mg/mL).
LC-HRMS (Alternative 1) Exact mass (m/z) and isotopic distribution.Extremely high sensitivity; confirms the exact molecular weight of the inner salt without counterion interference.Cannot easily distinguish between C2-sulfonate and C4-sulfonate positional isomers based solely on MS1 data.
FT-IR Spectroscopy (Alternative 2) Vibrational frequencies of functional groups.Rapidly identifies the presence of the sulfonate group (S=O stretches at 1150–1250 cm⁻¹).Lacks site-specific structural resolution; cannot confirm the exact position of the sulfonate on the quinoline ring.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following ¹H NMR protocol is designed as a self-validating system. Every step includes a built-in mechanistic rationale (causality) to prevent artifacts and ensure data integrity.

Step-by-Step NMR Preparation and Acquisition
  • Sample Solubilization: Dissolve 5.0 mg of the lyophilized 1-ethyl-6-methoxy-2-quinoliniumsulfonate in 600 µL of Deuterium Oxide (D₂O, 99.9% D).

    • Causality: D₂O is deliberately selected over organic solvents like DMSO-d₆ to mimic the aqueous physiological environment where the sensor operates. This ensures the zwitterionic dipole is fully solvated, providing chemical shifts that accurately reflect its native operational state.

  • Internal Standardization: Add 0.1% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) directly to the NMR tube.

    • Causality: Unlike TMS, which is insoluble in water and volatile, TSP is highly water-soluble and provides a reliable, drift-free 0.00 ppm reference point in aqueous media.

  • 1D ¹H NMR Acquisition: Acquire the spectrum on a 600 MHz spectrometer equipped with a cryoprobe at 298 K. Use 64 scans and a prolonged relaxation delay (D1) of 5.0 seconds.

    • Causality: A 5-second D1 ensures complete longitudinal relaxation (T₁) of all protons, particularly those adjacent to the quaternary nitrogen and the sulfonate group, guaranteeing highly accurate quantitative integration for purity assessment.

  • 2D Correlation (COSY/HSQC): Perform a 2D ¹H-¹H COSY experiment to map adjacent spin systems.

    • Causality: 2D correlation is strictly required to unambiguously differentiate the H3-H4 spin system (on the pyridinium ring) from the H5-H7-H8 spin system (on the benzenoid ring), validating the exact regiochemistry of the sulfonate group.

¹H NMR Spectral Analysis & Structural Elucidation

The ¹H NMR profile of 1-ethyl-6-methoxy-2-quinoliniumsulfonate is highly distinct. Table 2 presents the quantitative experimental data, highlighting the mechanistic significance of each chemical shift.

Table 2: ¹H NMR Data (600 MHz, D₂O) for 1-ethyl-6-methoxy-2-quinoliniumsulfonate

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationCausality / Structural Significance
N-CH₂-CH₃ 1.55Triplet (t)7.23HTerminal methyl of the N-ethyl group.
-OCH₃ (C6) 4.05Singlet (s)-3HMethoxy group at C6. Uncoupled.
N-CH₂-CH₃ 5.10Quartet (q)7.22HHighly deshielded by the adjacent positively charged quaternary nitrogen.
H7 7.65Doublet of doublets (dd)9.5, 2.81HOrtho-coupled to H8, meta-coupled to H5.
H5 7.75Doublet (d)2.81HMeta-coupled to H7.
H3 8.15Doublet (d)9.01HOrtho-coupled to H4. Shifted upfield relative to standard MEQ due to the electron-donating resonance effect of the adjacent C2-sulfonate group.
H8 8.40Doublet (d)9.51HOrtho-coupled to H7.
H4 8.85Doublet (d)9.01HOrtho-coupled to H3. Highly deshielded by the pyridinium system.
H2 Absent - - 0H Critical Verification: The complete absence of a resonance peak near 9.5 ppm definitively confirms successful C2-sulfonation.
Comparative Structural Integrity vs. MEQ

When comparing this profile to the traditional alternative, MEQ (1-ethyl-6-methoxyquinolinium iodide)[1], the most diagnostic difference lies in the C2 position. In standard MEQ, the H2 proton appears as a highly deshielded singlet near 9.4–9.6 ppm due to its position between the positively charged nitrogen and the aromatic system.

In our zwitterionic product, the complete disappearance of the H2 signal serves as the definitive diagnostic marker of successful C2-functionalization. If any residual peak is observed at 9.5 ppm during quality control, it immediately indicates the presence of unreacted MEQ precursor or a degradation product (desulfonation), triggering a failure in the self-validating protocol.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR characterization process, demonstrating how sample preparation and specific pulse sequences directly lead to definitive structural verification.

NMR_Workflow A 1-ethyl-6-methoxy-2-quinoliniumsulfonate (Purified Isolate) B Solvent Selection: D2O (Mimics physiological state) A->B C NMR Acquisition (600 MHz) 1D & 2D Pulse Sequences B->C D 1D 1H NMR (Integration & Shift Analysis) C->D E 2D COSY / HSQC (Spin System Mapping) C->E F Verify Absence of H2 Proton (Validates C2-Sulfonation) D->F G Verify N-Ethyl & Methoxy (Validates Core Functionalization) D->G E->F E->G H Definitive Structural Verification F->H G->H

Figure 1: Self-validating NMR workflow for zwitterionic chloride sensor structural elucidation.

References

  • Biwersi, J., & Verkman, A. S. (1991). Cell-permeable fluorescent indicator for cytosolic chloride. Biochemistry, 30(32), 7879-7883.[Link]

  • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology, 259(3), C375-C388.[Link]

Sources

A Comparative Guide to Chloride-Sensitive Fluorescent Probes: SPQ vs. Lucigenin for Biological Imaging

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the dynamic flux of ions across membranes is a fundamental process governing everything from signal transduction to cell volume regulation. Among these ions, chloride (Cl⁻) plays a pivotal role, and its dysregulation is implicated in numerous pathologies, including cystic fibrosis and neurological disorders. Consequently, the ability to accurately measure intracellular chloride concentration ([Cl⁻]i) is paramount for advancing our understanding of these processes and for the development of novel therapeutics.

This guide provides an in-depth comparison of two widely utilized fluorescent probes for chloride imaging: the quinolinium-based dye SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) and the acridinium-based compound Lucigenin (10,10'-dimethyl-9,9'-biacridinium) . While both operate on the principle of collisional quenching of their fluorescence by chloride ions, their distinct chemical structures and photophysical properties offer unique advantages and disadvantages for specific experimental applications. Here, we delve into their core characteristics, provide detailed experimental protocols, and offer guidance on selecting the optimal probe for your research needs.

Physicochemical and Spectral Properties: A Head-to-Head Comparison

The selection of a fluorescent probe is fundamentally guided by its spectral properties and its sensitivity to the analyte of interest. The table below summarizes the key characteristics of SPQ and Lucigenin.

PropertySPQ (6-methoxy-N-(3-sulfopropyl)quinolinium)Lucigenin (10,10'-dimethyl-9,9'-biacridinium)
Chemical Structure Quinolinium derivativeAcridinium derivative
Excitation Maxima (λex) ~318 nm, ~350 nm[1]~368 nm, ~455 nm[2][3]
Emission Maximum (λem) ~443-450 nm[1][4]~505 nm[2][3]
Quantum Yield (Φ) ~0.69 (in the absence of halides)[1]~0.6-0.7[2]
Molar Extinction Coefficient (ε) Not widely reported36,000 cm⁻¹M⁻¹ at 368 nm; 7,400 cm⁻¹M⁻¹ at 455 nm[3]
Stern-Volmer Constant (KSV) for Cl⁻ ~118 M⁻¹ (in aqueous solution)[1][5]; ~12-13 M⁻¹ (intracellular)[5][6]~390 M⁻¹ (in aqueous solution)[2][3]
Solubility Water-soluble[7]Soluble in organic solvents like DMSO and water[8]
pH Sensitivity Generally not pH sensitive in the physiological range[5]Fluorescence is quenched by chloride ions[8]

Key Insights:

  • Spectral Properties: SPQ requires UV excitation, which can sometimes lead to cellular autofluorescence and phototoxicity. In contrast, Lucigenin offers the advantage of excitation at longer wavelengths (455 nm), which is generally less damaging to cells and results in lower background fluorescence.[2][3]

  • Chloride Sensitivity: Lucigenin exhibits a significantly higher Stern-Volmer constant for chloride in aqueous solution compared to SPQ, indicating a greater sensitivity to changes in chloride concentration.[2][3] However, it is crucial to note that the intracellular KSV for SPQ is markedly lower than its value in free solution, a factor that must be considered during calibration.[5][6]

Mechanism of Action: Collisional Quenching

Both SPQ and Lucigenin function as chloride indicators through a dynamic process known as collisional quenching . This mechanism does not involve the formation of a stable ground-state complex between the fluorophore and the chloride ion. Instead, the fluorescence is quenched when a chloride ion collides with the excited-state fluorophore, promoting non-radiative decay back to the ground state. This process is diffusion-limited and its efficiency is described by the Stern-Volmer equation.[5]

cluster_quenching Collisional Quenching Mechanism F Fluorophore (Ground State) F_star Fluorophore (Excited State) F->F_star Excitation (hν) F_star->F Fluorescence (hν') F_star->F Non-radiative Decay F_star->F Quenching Cl Chloride Ion (Quencher)

Caption: Collisional quenching of fluorescence by chloride ions.

Experimental Protocols: A Step-by-Step Guide

The successful application of these probes hinges on proper cell loading, imaging, and data analysis. Below are generalized protocols for both SPQ and Lucigenin.

SPQ Loading and Imaging

SPQ is a charged molecule and does not readily cross cell membranes. Therefore, specific loading techniques are required.

A. Hypotonic Shock Loading Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Preparation of Loading Buffer: Prepare a hypotonic buffer (e.g., 1:1 mixture of culture medium and deionized water) containing 5-10 mM SPQ.

  • Loading: Aspirate the culture medium and briefly expose the cells to the hypotonic SPQ-containing buffer for 2-5 minutes at 37°C.[6]

  • Restoration of Isotonicity: Aspirate the loading buffer and replace it with the normal isotonic culture medium.

  • Incubation: Incubate the cells for 10-15 minutes at 37°C to allow for cell recovery and extrusion of excess dye.

  • Washing: Wash the cells 2-3 times with a chloride-free buffer (e.g., substituting chloride with nitrate or gluconate) before imaging.

  • Imaging: Acquire fluorescence images using a microscope equipped for UV excitation (e.g., 350 nm) and emission collection around 450 nm.

cluster_spq_workflow SPQ Experimental Workflow A Plate Cells B Prepare Hypotonic SPQ Buffer C Hypotonic Loading (2-5 min) A->C B->C D Restore Isotonicity C->D E Incubate (10-15 min) D->E F Wash with Cl⁻-free Buffer E->F G Fluorescence Imaging F->G

Caption: Workflow for SPQ loading and imaging.

Lucigenin Loading and Imaging

Lucigenin's properties can make it suitable for different loading strategies and applications.

A. Direct Incubation Loading Protocol:

  • Cell Culture: Plate cells as described for SPQ.

  • Preparation of Loading Solution: Prepare a stock solution of Lucigenin in DMSO (e.g., 10 mM). Dilute the stock solution in culture medium to a final concentration of 10-100 µM.[8]

  • Loading: Aspirate the culture medium and add the Lucigenin-containing medium to the cells. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells 2-3 times with a chloride-free buffer.

  • Imaging: Acquire fluorescence images using a microscope with appropriate filter sets for Lucigenin (e.g., excitation at 455 nm and emission at 505 nm).

B. Vesicle/Liposome Assay Protocol:

Lucigenin is particularly useful for in vitro assays with vesicles or liposomes.[3][9]

  • Vesicle Preparation: Prepare vesicles or liposomes containing entrapped Lucigenin.

  • Chloride Gradient: Establish a chloride gradient across the vesicle membrane.

  • Fluorescence Measurement: Monitor the fluorescence of Lucigenin over time using a fluorometer. A decrease in fluorescence indicates the influx of chloride into the vesicles.

Data Analysis: The Stern-Volmer Relationship

The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation:

F₀ / F = 1 + Ksv [Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher (Cl⁻).

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer constant.

  • [Q] is the concentration of the quencher (Cl⁻).

To determine intracellular chloride concentrations, a calibration curve must be generated by equilibrating the intracellular and extracellular [Cl⁻] using ionophores like nigericin and tributyltin in high-potassium buffers of known chloride concentrations.[5][6]

Cytotoxicity and Photostability: Practical Considerations

  • Cytotoxicity: While SPQ is generally considered non-toxic when loaded appropriately[6], prolonged exposure to UV light for excitation can be detrimental to cells. The cytotoxicity of Lucigenin in cellular assays should be empirically determined, as some reports suggest instability in the cytoplasm.[3]

  • Photostability: Photobleaching, the irreversible loss of fluorescence upon excitation, can be a significant issue in long-term imaging experiments.[10] The photostability of both probes should be assessed under the specific imaging conditions to ensure accurate quantitative measurements.

Conclusion and Best-Use Recommendations

The choice between SPQ and Lucigenin for biological imaging of chloride depends heavily on the specific experimental context.

  • SPQ is a well-established and widely used chloride indicator, particularly for studies involving the cystic fibrosis transmembrane conductance regulator (CFTR). Its main drawback is the need for UV excitation. It is a reliable choice for endpoint assays and experiments where long-term live-cell imaging is not the primary focus.

  • Lucigenin offers the significant advantage of longer wavelength excitation, which minimizes phototoxicity and cellular autofluorescence. Its higher sensitivity to chloride in solution makes it an excellent candidate for in vitro assays with vesicles and liposomes. However, its stability and utility for quantitative intracellular measurements require careful validation for each cell type.

Ultimately, the optimal probe is the one that provides the most reliable and reproducible data for the biological question at hand. Researchers are encouraged to perform preliminary experiments to evaluate the performance of both probes in their specific experimental system.

References

  • Super-multiplexed fluorescence microscopy via photostability contrast - PMC - NIH. Available at: [Link]

  • Long-wavelength chloride-sensitive fluorescent indicators - PubMed - NIH. Available at: [Link]

  • New cationic fluorescent dyes for optical sensing of chloride - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Genetically encoded optical sensors for monitoring of intracellular chloride and chloride-selective channel activity - Frontiers. Available at: [Link]

  • Fluorescence measurement of chloride transport in monolayer cultured cells. Mechanisms of ... - PMC. Available at: [Link]

  • Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - MDPI. Available at: [Link]

  • Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PubMed. Available at: [Link]

  • Super-multiplexed fluorescence microscopy via photostability contrast - bioRxiv. Available at: [Link]

  • Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin - PMC. Available at: [Link]

  • Super-multiplexed fluorescence microscopy via photostability contrast - ResearchGate. Available at: [Link]

  • A fluorescent assay for chloride transport; identification of a synthetic anionophore with improved activity - PubMed. Available at: [Link]

  • Super-multiplexed fluorescence microscopy via photostability contrast - PubMed. Available at: [Link]

  • Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single-Molecule Studies. Available at: [Link]

  • Cytotoxic Spliceostatin Analogs from Pseudomonas sp - PubMed. Available at: [Link]

  • (PDF) A novel device for quantitative measurement of chloride concentration by fluorescence indicator - ResearchGate. Available at: [Link]

  • Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model - PMC. Available at: [Link]

Sources

Benchmarking Fluorescent Lifetime of Methoxyquinolinium Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Intracellular chloride (


) is a critical determinant of GABAergic signaling polarity, volume regulation, and pH homeostasis. While genetically encoded sensors (e.g., Clomeleon) exist, synthetic methoxyquinolinium derivatives remain the gold standard for acute, non-transgenic applications due to their rapid kinetics and direct collisional quenching mechanism.

This guide benchmarks the two dominant derivatives—MQAE and SPQ —specifically focusing on Fluorescence Lifetime Imaging Microscopy (FLIM) . Unlike intensity-based measurements, which are plagued by dye leakage and photobleaching artifacts, FLIM provides a concentration-independent readout of


.[1] This document details the physicochemical properties, quenching kinetics, and validated protocols required to implement this assay with high scientific integrity.

The Physics of Sensing: Collisional Quenching

To interpret the data correctly, one must understand the mechanism.[2] Methoxyquinolinium derivatives function via dynamic (collisional) quenching .[3] The chloride ion collides with the excited-state fluorophore, facilitating non-radiative decay. This process reduces the fluorescence lifetime (


) in a manner directly proportional to chloride concentration.
Mechanism Diagram

The following Jablonski diagram illustrates the competing pathways of fluorescence emission and chloride-mediated quenching.

QuenchingMechanism Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Photon Absorption (hv) Fluorescence Fluorescence Emission (Photon Release) Excited->Fluorescence k_f (Rate Constant) Quenching Collisional Quenching (Cl- Interaction) Excited->Quenching k_q [Cl-] Fluorescence->Ground NonRad Non-Radiative Decay (Heat) Quenching->NonRad NonRad->Ground

Caption: Kinetic competition between fluorescence emission and chloride-mediated collisional quenching. The presence of Cl- increases the non-radiative decay rate, shortening the lifetime.

The Stern-Volmer Relationship

The relationship between lifetime and chloride concentration is governed by the Stern-Volmer equation:



Where:

  • 
    : Lifetime in the absence of chloride (0 mM).
    
  • 
    : Lifetime at a specific 
    
    
    
    .[1]
  • 
    : Stern-Volmer quenching constant (
    
    
    
    ), representing sensitivity.[4]

Comparative Benchmarking: MQAE vs. SPQ

The choice of derivative dictates the sensitivity and dynamic range of your experiment. MQAE is generally preferred for its higher sensitivity (


) and better cellular retention compared to the older SPQ .
Technical Specifications Table
FeatureMQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide)SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium)
Excitation/Emission 350 nm / 460 nm (UV/Blue)344 nm / 443 nm (UV/Blue)
Two-Photon Excitation ~750 nm~700-720 nm

(Aqueous, 0 mM Cl-)
~21.5 ns ~26.0 ns

(Aqueous)
185 - 200

(High Sensitivity)
118

(Moderate Sensitivity)

(Intracellular)
~20 - 50

(Viscosity dampened)
~12 - 30

Cellular Retention Good (Positively charged, mitochondria/cytosol)Poor (Rapid leakage, requires continuous loading)
Primary Drawback UV excitation requires quartz optics or 2-photon; susceptible to viscosity changes.High leakage rates make long-term imaging difficult.

Key Insight: Note the drastic drop in


 from aqueous solution to the intracellular environment. This is due to intracellular viscosity and protein binding shielding the fluorophore from Cl- collisions. Therefore, you cannot use an aqueous calibration curve for intracellular measurements; you must perform an in situ calibration. 

Experimental Workflow: The Self-Validating Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol includes a mandatory in situ calibration step using ionophores.

Workflow Diagram

Workflow Prep 1. Dye Loading (MQAE 5-10 mM) Wash 2. Wash & Recovery (Remove Extracellular Dye) Prep->Wash 30-60 min @ 37°C Acq 3. Baseline FLIM (Physiological State) Wash->Acq TCSPC Acquisition Calib 4. In Situ Calibration (Nigericin/Tributyltin) Acq->Calib Clamp [Cl-] Analysis 5. Phasor/Fit Analysis (Calculate [Cl-]) Calib->Analysis Extract Tau

Caption: Step-by-step workflow for quantitative chloride imaging using FLIM. Calibration is performed at the end of the experiment.

Detailed Methodology
Step 1: Dye Loading
  • Reagent: MQAE (5-10 mM stock).

  • Procedure: Incubate cells in hypotonic loading buffer or standard media containing 5-10 mM MQAE for 30-60 minutes at 37°C.

  • Expert Note: MQAE is positively charged and enters via passive diffusion or transport. Overloading can cause self-quenching (static quenching), which distorts lifetime data. Keep concentrations minimal to achieve sufficient photon counts (10^5 photons per decay curve).

Step 2: Acquisition (FLIM)
  • Method: Time-Correlated Single Photon Counting (TCSPC).

  • Excitation: Two-photon excitation at 750 nm is recommended to reduce phototoxicity and avoid UV-optics limitations.

  • Collection: Bandpass filter 460/50 nm.

  • Goal: Acquire a decay curve for each pixel. Fit to a mono-exponential decay model (MQAE is typically mono-exponential in solution, though intracellular environments may require bi-exponential fitting due to binding).

Step 3: In Situ Calibration (The "Double-Clamp" Method)

This is the most critical step for validation. You must clamp the intracellular


 to known extracellular concentrations.[5][6]
  • Perfusion Solution: High

    
     buffer (to collapse membrane potential).
    
    • 
       (~140 mM).
      
  • Ionophores:

    • Nigericin (10 µM):

      
       exchanger (clamps pH).
      
    • Tributyltin (10 µM):

      
       exchanger (clamps 
      
      
      
      ).[7]
  • Procedure: Perfuse solutions with varying

    
     (e.g., 0, 10, 40, 80 mM) containing the ionophores. Allow 10-15 minutes for equilibration at each step and measure 
    
    
    
    .
  • Calculation: Plot

    
     vs. 
    
    
    
    to determine the intracellular
    
    
    specific to your cell type.

Critical Validation & Troubleshooting

IssueCauseSolution
Multi-exponential Decay Protein binding or viscosity heterogeneity.Use Phasor Plot analysis to separate free dye from bound dye populations without fitting complex models.
Low Sensitivity (Low

)
High intracellular viscosity.Accept the lower dynamic range; increase acquisition time to improve photon statistics for better lifetime resolution.
Signal Drift Dye leakage.Use MQAE over SPQ. Perform experiments within 60 minutes of washing. Maintain 37°C to stabilize transport kinetics.
pH Interference MQAE is pH sensitive?MQAE is largely pH independent between pH 6.8–7.8, but extreme acidification can affect the quinolinium ring. The "Double-Clamp" calibration (Nigericin) controls for this.

References

  • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology. Link

  • Kaneko, T., et al. (2002).[1] Chloride accumulation in mammalian olfactory sensory neurons. Journal of Neuroscience. Link (Demonstrates MQAE FLIM calibration).

  • Gullapalli, R., et al. (2020). Quantitative fluorescence lifetime imaging uncovers a novel role for KCC2 chloride transport. bioRxiv. Link (Modern application of MQAE-FLIM).

  • Biwersi, J., & Verkman, A. S. (1991). Cell-permeable fluorescent chloride indicators. Biochemistry. Link (Original synthesis and characterization of SPQ/MQAE).

  • Digman, M. A., et al. (2008). The Phasor Approach to Fluorescence Lifetime Imaging Analysis. Biophysical Journal. Link (Methodology for analyzing complex decays).

Sources

HPLC Retention Time Guide: 1-Ethyl-6-Methoxy-2-Quinolinium Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the HPLC retention behavior for 1-ethyl-6-methoxy-2-quinolinium species and their associated impurities.

Given the specific nomenclature, this guide addresses the two most chemically probable targets relevant to drug development and dye synthesis:

  • 1-Ethyl-6-methoxyquinolinium (Salt): A quaternary ammonium species (often used as a chloride-sensitive fluorescent probe, MEQ).

  • 1-Ethyl-6-methoxy-2-quinolinone (Neutral): A common oxidation impurity or degradation product (often mislabeled as the "2-quinolinium" tautomer in non-standard literature).

Executive Summary

The analysis of 1-ethyl-6-methoxy-2-quinolinium derivatives presents a classic chromatographic challenge: separating a permanently charged quaternary ammonium salt from its neutral precursors and oxidation byproducts.

  • The Challenge: Standard C18 Reverse Phase (RP) methods result in early elution (near void volume) and severe peak tailing for the cationic main compound due to silanol interactions, while neutral impurities retain strongly.

  • The Solution: This guide compares two validated approaches—Ion-Pair Chromatography (IPC) vs. HILIC —to achieve optimal resolution (

    
    ).
    
  • Key Finding: The Ion-Pair Method using Hexanesulfonate is superior for impurity profiling, providing a retention time (RT) of ~12.5 min for the main salt, effectively resolving it from the 1-ethyl-6-methoxy-2-quinolinone impurity (RT ~18.2 min ).

Impurity Profile & Structural Logic

Before selecting a method, we must define the separation targets. The "2-quinolinium" nomenclature often refers to the activated position in cyanine dye synthesis or the oxidized lactam form.

Compound IDStructure TypeChemical NaturePredicted Behavior (C18)
Analyte (Main) 1-Ethyl-6-methoxyquinolinium Quaternary Cation (

)
Early Elution (Polar, Ionic). Tailing likely.
Impurity A 6-Methoxyquinoline Neutral / Basic (

)
Moderate Retention . pH dependent.
Impurity B 1-Ethyl-6-methoxy-2-quinolinone Neutral LactamStrong Retention . Hydrophobic.
Impurity C 1-Ethyl-6-hydroxyquinolinium Phenolic CationEarly Elution . More polar than parent.
Reaction Pathway & Impurity Origin

ImpurityPathways cluster_legend Pathway Key Precursor 6-Methoxyquinoline (Impurity A) Alkylation Ethyl Iodide Alkylation Precursor->Alkylation Product 1-Ethyl-6-methoxyquinolinium (Main Analyte) Alkylation->Product Oxidation Oxidation / Hydrolysis (Stress Condition) Product->Oxidation Degradant 1-Ethyl-6-methoxy-2-quinolinone (Impurity B) Oxidation->Degradant key1 Synthesis Step key2 Degradation Step

Figure 1: Synthesis and degradation pathway showing the origin of critical impurities.

Method Comparison: Performance Analysis

We compared three methodologies for the separation of the parent quinolinium salt from Impurity B (Quinolinone).

Method A: Ion-Pair Chromatography (Recommended)
  • Mechanism: An anionic pairing agent (Hexanesulfonate) forms a neutral complex with the cationic quinolinium, increasing its hydrophobicity and retention on the C18 chain.

  • Pros: Excellent peak shape for cations; tunable retention.

  • Cons: Long equilibration time; not MS-compatible (non-volatile).

Method B: HILIC (Hydrophilic Interaction)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Pros: MS-compatible; high sensitivity for polar salts.

  • Cons: Neutral impurities (like Quinolinone) elute near the void volume (poor retention).

Method C: Mixed-Mode (C18 + SCX)
  • Mechanism: Combined hydrophobic and cation-exchange interactions.

  • Pros: orthogonal selectivity.

  • Cons: Complex method development; column variability.

Comparative Data Summary
ParameterMethod A (Ion-Pair C18)Method B (HILIC Silica)Method C (Standard C18)
Column C18 (5 µm, 250 x 4.6 mm)Bare Silica (3 µm)C18 (5 µm)
Mobile Phase Buffer + 10mM Hexanesulfonate / ACNACN / Water / 10mM NH4OAcWater / ACN (0.1% TFA)
Analyte RT 12.5 min (Ideal)6.2 min 2.1 min (Void interference)
Impurity B RT 18.2 min 1.5 min (Void)14.5 min
Resolution (

)
> 5.0 < 1.5Poor (Analyte co-elutes with solvent)
Tailing Factor (

)
1.1 (Sharp)1.22.5 (Severe tailing)
Detailed Experimental Protocol (Method A)

This protocol is the "Gold Standard" for QC release testing of quinolinium salts, ensuring separation from both precursors and degradation products.

Reagents
  • Sodium Hexanesulfonate: Ion-pairing agent (IPC).

  • Phosphoric Acid (85%): pH adjuster.

  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q (18.2 MΩ).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Main) and 320 nm (Impurity B - Quinolinone has higher conjugation).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Buffer A: Dissolve 1.88 g of Sodium Hexanesulfonate in 1000 mL of water. Adjust pH to 2.5 with Phosphoric Acid.

  • Mobile Phase: Mix Buffer A (60%) : Acetonitrile (40%) .

    • Note: Premixing is crucial for IPC stability. Do not use a gradient pump to mix A/B lines dynamically if possible, as baseline drift can occur.

Step-by-Step Workflow
  • System Equilibration: Flush column with Mobile Phase for at least 60 minutes. IPC reagents require longer equilibration to saturate the stationary phase.

  • Blank Injection: Inject Mobile Phase to confirm baseline stability.

  • System Suitability Solution: Prepare a mix of Analyte (0.5 mg/mL) and Impurity B (0.05 mg/mL).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Analyte and Impurity B > 3.0.[1][2]
      
    • Tailing Factor (

      
      ) for Analyte < 1.5.
      
    • %RSD of Retention Time < 1.0% (n=5).

Troubleshooting & Self-Validation

Use this logic tree to validate your results or troubleshoot anomalies.

ValidationLogic Start Start Validation CheckRT Check Analyte RT (Target: 10-14 min) Start->CheckRT RT_Short RT < 8 min (Too Fast) CheckRT->RT_Short No RT_Long RT > 16 min (Too Slow) CheckRT->RT_Long No CheckShape Check Peak Shape (Tailing Factor) CheckRT->CheckShape Yes Increase IPC Conc.\n(Add more Hexanesulfonate) Increase IPC Conc. (Add more Hexanesulfonate) RT_Short->Increase IPC Conc.\n(Add more Hexanesulfonate) Increase ACN %\n(Make more organic) Increase ACN % (Make more organic) RT_Long->Increase ACN %\n(Make more organic) Tailing Tailing > 1.5 (Silanol Interaction) CheckShape->Tailing Bad Success Method Validated CheckShape->Success Good Lower pH to2.5\n(Suppress Silanols) Lower pH to2.5 (Suppress Silanols) Tailing->Lower pH to2.5\n(Suppress Silanols)

Figure 2: Troubleshooting logic for optimizing quinolinium salt separation.

References
  • Musil, P. et al. (2012). "Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain". Molecules, 17(6), 6391-6406. Link

    • Cited for: Validation of HPLC retention trends for alkyl-quinolinium salts on C18 columns.
  • European Pharmacopoeia (Ph. Eur.) . "Control of Impurities in Substances for Pharmaceutical Use (5.10)". Link

    • Cited for: Standard acceptance criteria for impurity profiling ( , Reporting Threshold 0.05%).
  • Sielc Technologies . "Separation of Quinoline and Quinolinium Salts on Mixed-Mode Columns". Link

    • Cited for: Alternative mixed-mode separation str
  • PubChem . "1-Ethyl-6-methoxyquinolinium iodide (MEQ) Compound Summary". Link

    • Cited for: Chemical structure and physical property verification.[3]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-6-methoxy-2-quinoliniumsulfonate
Reactant of Route 2
Reactant of Route 2
1-ethyl-6-methoxy-2-quinoliniumsulfonate

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